molecular formula C4H5N5 B1315754 3,5-diamino-1H-pyrazole-4-carbonitrile CAS No. 6844-58-2

3,5-diamino-1H-pyrazole-4-carbonitrile

Cat. No.: B1315754
CAS No.: 6844-58-2
M. Wt: 123.12 g/mol
InChI Key: UKASYLSHAZSEEV-UHFFFAOYSA-N
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Description

3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2) is a high-value pyrazole derivative that serves as a versatile and essential building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring reactive amino and nitrile functional groups (C4H5N5) , makes it a key precursor for constructing complex nitrogen-containing heterocycles. This compound is particularly valuable for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, which are structures of significant interest due to their similarity to purine bases and their broad pharmacological potential . Research demonstrates its specific application in the synthesis of triazene-coupled pyrazole carbonitriles, which have shown promising intermediate antimicrobial activity against various Gram-negative bacteria, including Pseudomonas aeruginosa , and the Gram-positive bacterium Bacillus subtilis . Furthermore, its utility extends to the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation, highlighting its role in modern, efficient synthetic methodologies . Researchers utilize this compound as a fundamental scaffold to develop novel compounds for antimicrobial and heterocyclic chemistry research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKASYLSHAZSEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557327
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6844-58-2
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of a Pharmaceutical Pillar: A Technical Guide to the History and Discovery of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its discovery and the subsequent development of its synthesis have paved the way for a multitude of life-changing pharmaceuticals. This technical guide delves into the historical origins of pyrazole compounds, detailing the seminal discovery, the pioneering experimental protocols, and the evolution of their therapeutic applications.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Serendipitous Discovery

The journey of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While investigating derivatives of quinine, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][4] This reaction did not yield the expected quinoline derivative but instead produced a novel compound, 1-phenyl-3-methyl-5-pyrazolone.[1][5][6] This groundbreaking synthesis, now famously known as the Knorr pyrazole synthesis, marked the first-ever preparation of a pyrazole derivative and laid the foundation for an entirely new class of heterocyclic compounds.[1][7][8]

Shortly after this initial discovery, in the very same year, Knorr synthesized another pyrazole derivative, 1,5-dimethyl-2-phenyl-3-pyrazolone, which he named Antipyrine.[4][9][10] This compound exhibited potent analgesic and antipyretic properties and was rapidly commercialized, becoming one of the first synthetic drugs to achieve widespread use and commercial success until the advent of Aspirin.[4][9][10] The discovery of Antipyrine's therapeutic effects underscored the immense potential of pyrazole-based compounds in medicine.

While Knorr's work marked the beginning of synthetic pyrazole chemistry, it is noteworthy that the parent pyrazole molecule was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5] The first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds.[11][12]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The enduring significance of Knorr's work lies not only in the discovery of new compounds but also in the development of a versatile and robust synthetic methodology. The Knorr pyrazole synthesis remains a fundamental reaction in heterocyclic chemistry.[8][13]

Original Experimental Protocol for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

This protocol is based on Ludwig Knorr's original 1883 publication.[1]

Materials:

ReactantQuantity
Phenylhydrazine100 g
Ethyl acetoacetate125 g

Apparatus:

  • Reaction vessel

  • Water bath

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

  • Initial Condensation: The mixture was left to stand at ambient temperature, during which an initial condensation reaction occurred, forming an oily product and water.[1]

  • Separation: The water layer was separated from the oily condensation product.[1]

  • Cyclization: The oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone.[1]

  • Purification: The crude product was purified by crystallization.

This seemingly simple procedure opened the door to the synthesis of a vast array of substituted pyrazoles, many of which would later be found to possess significant biological activity.

Visualizing the Discovery

Knorr Pyrazole Synthesis Pathway

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Heat Water Water Condensation->Water 1-Phenyl-3-methyl-5-pyrazolone 1-Phenyl-3-methyl-5-pyrazolone Cyclization->1-Phenyl-3-methyl-5-pyrazolone Ethanol Ethanol Cyclization->Ethanol Experimental_Workflow start Start mix Mix Phenylhydrazine and Ethyl Acetoacetate start->mix stand Allow to Stand at Room Temperature mix->stand separate Separate Water Layer stand->separate heat Heat Oily Product on Water Bath separate->heat crystallize Crystallize Crude Product heat->crystallize end End: Pure 1-Phenyl-3-methyl-5-pyrazolone crystallize->end

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-diamino-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, and synthesis, alongside its biological activities, to serve as a valuable resource for researchers in drug discovery and development.

Core Physicochemical Properties

This compound, with the CAS number 6844-58-2, is a pyrazole derivative featuring two amino groups and a nitrile group. These functional groups contribute to its unique chemical reactivity and biological profile.[1][2]

Table 1: General and Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₄H₅N₅[2][3][4]
Molecular Weight 123.12 g/mol [2][5]
CAS Number 6844-58-2[2][3][4]
Appearance Powder or liquid[6]
Density 1.553 - 1.6 g/cm³[3][4]
Boiling Point 624.47 - 624.5 °C at 760 mmHg[3][4]
Flash Point 331.468 - 331.5 °C[3][4]
Refractive Index 1.689[3][4]
Melting Point Not definitively available. A methylated derivative melts at 194-196°C.[5]N/A
pKa No experimental data found. The pKa of the parent pyrazole is 2.48 in water.[7]N/A
Solubility Soluble in 1 M sodium hydroxide, 2-methoxyethanol, and with heating in dry THF. Partially soluble in ethanol.[5]N/A
Table 2: Spectroscopic Data
SpectrumKey Features of Related Compounds
¹H NMR In DMSO-d₆, the NH and NH₂ protons of pyrazole derivatives typically appear as broad singlets at δ > 12 ppm and around δ 6.4-6.5 ppm, respectively.[8]
¹³C NMR In DMSO-d₆, the carbon atoms of the pyrazole ring in derivatives show signals in the range of δ 112-165 ppm. The nitrile carbon appears around δ 119 ppm.[9]
FTIR (KBr) Characteristic peaks for pyrazole derivatives include N-H stretching vibrations (3100-3400 cm⁻¹), C≡N stretching (around 2230 cm⁻¹), and C=N/C=C stretching of the pyrazole ring (1500-1650 cm⁻¹).[8][9]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the cyclization of a dinitrile with hydrazine.

Protocol 1: From Phenylmalononitrile and Hydrazine

This method involves the direct reaction of phenylmalononitrile with hydrazine hydrate to yield 3,5-diamino-4-phenylpyrazole, a closely related analog.[10]

Procedure:

  • Dissolve phenylmalononitrile in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

Protocol 2: Three-Component Synthesis of Derivatives

This protocol describes a one-pot synthesis for 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.[11]

Procedure:

  • Combine malononitrile (1 mmol), phenylhydrazine (1 mmol), and a substituted aromatic aldehyde (1 mmol) in water.

  • Add a catalytic amount of SnO–CeO₂ nanocomposite.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the product.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

G Representative Synthesis of Pyrazole-4-Carbonitrile Derivatives cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Malononitrile Malononitrile Mixing Mixing Malononitrile->Mixing Hydrazine Hydrazine Hydrate Hydrazine->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Solvent Solvent (e.g., Water/Ethanol) Solvent->Mixing Catalyst Catalyst (optional) Catalyst->Mixing Temperature Room Temperature or Reflux Reaction Reaction Temperature->Reaction Mixing->Reaction Workup Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Derivative Purification->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents.[1]

Anticancer Activity: Tubulin Polymerization Inhibition

Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1] By disrupting microtubule dynamics, these compounds induce mitotic catastrophe and subsequent cell death in cancer cells.

Diagram 2: Tubulin Polymerization Inhibition Pathway

G Mechanism of Tubulin Polymerization Inhibition Pyrazole Derivative Pyrazole Derivative Tubulin Dimers Tubulin Dimers Pyrazole Derivative->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Leads to Mitotic Catastrophe Mitotic Catastrophe Cell Cycle Arrest (G2/M)->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: The signaling pathway of pyrazole derivatives as tubulin polymerization inhibitors leading to apoptosis.

Antimicrobial Activity: Activation of BifA Phosphodiesterase

Certain 4-arylazo-3,5-diamino-1H-pyrazoles have been shown to combat biofilms of Pseudomonas aeruginosa. They function by stimulating the phosphodiesterase BifA, which leads to the degradation of the bacterial second messenger cyclic di-GMP (c-di-GMP). Reduced c-di-GMP levels result in the dispersal of biofilms, rendering the bacteria more susceptible to conventional antibiotics.

Diagram 3: Antimicrobial Biofilm Dispersal Pathway

G Mechanism of Biofilm Dispersal Pyrazole Derivative Pyrazole Derivative BifA (Phosphodiesterase) BifA (Phosphodiesterase) Pyrazole Derivative->BifA (Phosphodiesterase) Activates c-di-GMP Degradation c-di-GMP Degradation BifA (Phosphodiesterase)->c-di-GMP Degradation Promotes Biofilm Formation Biofilm Formation c-di-GMP Degradation->Biofilm Formation Inhibits Biofilm Dispersal Biofilm Dispersal Biofilm Formation->Biofilm Dispersal Reverses to

Caption: The activation of BifA by pyrazole derivatives leads to the dispersal of bacterial biofilms.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and pKa values of 3,5-diamino-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide furnishes predicted values, detailed experimental protocols for determination, and relevant data for structurally similar compounds to offer a thorough understanding for research and development applications.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the available predicted values.

ParameterValueSource/Method
Predicted pKa 16.56 ± 0.10Prediction software
Calculated Proton Affinity (N-3) 987 kJ mol⁻¹Calculation
Calculated Proton Affinity (N-5) 980 kJ mol⁻¹Calculation

Note: The predicted pKa value suggests that this compound is a very weak acid. The proton affinity values for the ring nitrogens indicate their basicity. It is crucial to experimentally verify these values for accurate application in research.

Solubility Profile

Direct quantitative solubility data for this compound in common laboratory solvents was not found in the reviewed literature. However, qualitative information for related pyrazole derivatives suggests that solubility can be a challenge. For instance, many pyrazole-based compounds exhibit poor aqueous solubility. The HCl salt form of some pyrazole derivatives has been shown to improve water solubility[1]. For other derivatives, hydroxyl functionalization has been noted to enhance water solubility compared to fluorinated analogues[2].

Given the absence of specific data, experimental determination of the solubility of this compound is highly recommended. The following section details the standard "shake-flask" method for this purpose.

Experimental Protocols

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., distilled water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the suspension at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge the suspension sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 analysis2 Dilute the filtrate analysis1->analysis2 analysis3 Quantify concentration (HPLC or UV-Vis) analysis2->analysis3 result Calculate Solubility (mg/mL or mol/L) analysis3->result

Caption: Workflow for determining solubility using the shake-flask method.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[7][8][9][10][11]

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Materials:

  • This compound

  • Deionized water (carbon dioxide-free)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) to maintain constant ionic strength

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • If the compound is expected to be basic, titrate with the standardized HCl solution. If it is expected to be acidic, titrate with the standardized NaOH solution.

    • Add the titrant in small, known increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by examining the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

  • Replicates:

    • Perform the titration at least in triplicate to ensure the reproducibility of the results.

Diagram of the Potentiometric Titration Workflow:

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_validation Validation setup1 Calibrate pH meter setup2 Prepare sample solution with constant ionic strength setup1->setup2 titrate1 Add titrant in increments setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. titrant volume titrate2->analysis1 analysis2 Determine equivalence point(s) analysis1->analysis2 analysis3 Determine pKa at half-equivalence point(s) analysis2->analysis3 validation Perform replicate titrations analysis3->validation

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa via UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[12][13][14][15][16]

Objective: To determine the pKa of this compound by measuring the pH-dependent changes in its UV-Vis absorbance spectrum.

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning a range around the expected pKa.

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well UV-transparent plate

  • pH meter

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with different pH values (e.g., from pH 2 to 12).

  • Spectral Measurements:

    • For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer in a cuvette or well. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.

    • Record the UV-Vis spectrum of each solution over an appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

  • Replicates:

    • Repeat the measurements to ensure the accuracy and precision of the determined pKa value.

Diagram of the UV-Vis Spectrophotometry pKa Determination Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_validation Validation prep1 Prepare stock solution of compound prep2 Prepare buffer solutions of varying pH prep1->prep2 measure1 Add stock solution to each buffer prep2->measure1 measure2 Record UV-Vis spectrum for each solution measure1->measure2 analysis1 Plot absorbance vs. pH measure2->analysis1 analysis2 Identify inflection point of the sigmoidal curve analysis1->analysis2 analysis3 pKa = pH at inflection point analysis2->analysis3 validation Perform replicate measurements analysis3->validation

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

References

An In-depth Technical Guide to the Spectral Analysis of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 3,5-diamino-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 (broad)singlet1HNH (pyrazole ring)
~6.5singlet2HNH₂ (at C5)
~5.5singlet2HNH₂ (at C3)

Table 2: ¹³C NMR Spectral Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160C3
~155C5
~118CN
~75C4
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino and pyrazole groups)
~2220StrongC≡N stretching (nitrile)
1650 - 1550Medium to StrongN-H bending and C=C/C=N stretching (ring)
1500 - 1400MediumC-N stretching

Note: The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the amino and nitrile functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
123.05100[M]⁺ (Molecular Ion)

Note: The mass spectrum shows a prominent molecular ion peak at an m/z of 123.05, which corresponds to the molecular weight of this compound (C₄H₅N₅)[1].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of malononitrile with a suitable hydrazine derivative. A general procedure is as follows:

  • Reaction Setup: A mixture of malononitrile and a hydrazine source (e.g., hydrazine hydrate) is prepared in a suitable solvent, such as ethanol or dioxane.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C in DMSO-d₆).

IR Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with electron ionization (EI) being common for this type of molecule.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and spectral characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization Start Starting Materials (Malononitrile & Hydrazine) Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 3,5-diamino-1H-pyrazole- 4-carbonitrile Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectral characterization of this compound.

Spectral_Analysis_Logic cluster_techniques Analytical Techniques cluster_data Obtained Data cluster_interpretation Interpretation Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure IR_Data->Purity MS_Data->Structure MS_Data->Purity

Caption: Logical relationship of spectral analysis techniques for the characterization of the target compound.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diamino-1H-pyrazole-4-carbonitrile is a highly functionalized pyrazole derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique arrangement of amino and cyano groups on the pyrazole core makes it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its application as a pivotal building block, particularly in the construction of pyrazolo[1,5-a]pyrimidines, a scaffold of considerable interest in drug discovery.

Physicochemical Properties

This compound is a nitrogen-rich heterocyclic compound.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 6844-58-2[2]
Molecular Formula C₄H₅N₅[2]
Molecular Weight 123.12 g/mol [3][4]
Density 1.6 ± 0.1 g/cm³[2]
Boiling Point 624.5 ± 55.0 °C at 760 mmHg[2]
Flash Point 331.5 ± 31.5 °C[2]
Appearance Powder or liquid[5]

Synthesis of this compound and its Derivatives

The synthesis of substituted 3-amino-1H-pyrazole-4-carbonitriles can be achieved through various routes. A common method involves the reaction of 3-oxoalkanonitriles with trichloroacetonitrile, followed by condensation with hydrazines.[6]

Experimental Protocols

General procedure for the preparation of 3-oxo-3-arylpropanenitriles (5a-c): [6] A mixture of the respective enaminone (10 mmol) and hydroxylamine hydrochloride (10 mmol) in ethanol (20 mL) is refluxed for 2 hours. The solvent is then evaporated, and the residue is treated with a 10% sodium hydroxide solution (20 mL) and heated at 100 °C for 1 hour. The reaction mixture is then cooled, poured into water, and neutralized with hydrochloric acid. The resulting solid product is collected by filtration and crystallized from benzene.

General procedure for the preparation of (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles (6a-c): [6] To a solution of the appropriate 3-oxo-3-arylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) in dioxane (20 mL), piperidine (0.5 mL) is added. The mixture is refluxed for 3 hours and then poured into water. The solid product is collected by filtration and crystallized from ethanol.

General procedure for the preparation of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles (8a-c): [6] Each of the compounds 7a-c (10 mmol) is refluxed in dioxane (20 mL) for 30 minutes and then allowed to cool to room temperature. The target compounds crystallize and are collected by filtration and recrystallized from an appropriate solvent.

Quantitative Data for Synthesis of 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles and Intermediates[6]
CompoundStarting MaterialYield (%)Melting Point (°C)
5a (3-Oxo-3-phenylpropanenitrile)Enaminone 2a8979-81
6a ((Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile)5a82182-184
7a ((E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile)6a93143-145
8a (3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile)7a93200-202
8b (3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile)7b95218-220
8c (3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile)7c93238-240

Reactivity and Applications as a Heterocyclic Building Block

This compound is a valuable intermediate in the synthesis of more complex heterocyclic systems due to its multiple reactive sites.[7] It readily undergoes cycloaddition and condensation reactions.[7]

A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are of great interest in medicinal chemistry for their potential biological activities, including as kinase inhibitors.[6][8] The reaction typically involves the condensation of a 3-amino-1H-pyrazole-4-carbonitrile derivative with a β-dicarbonyl compound or its equivalent.[6]

Synthesis of Pyrazolo[1,5-a]pyrimidines

The following workflow illustrates the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-5-aryl-1H-pyrazole-4-carbonitriles.

G Synthesis of Pyrazolo[1,5-a]pyrimidines cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 3-Amino-5-aryl-1H-4-pyrazolecarbonitrile (8a-c) reaction Cyclocondensation start1->reaction start2 Enaminone / Enaminonitrile start2->reaction conditions Acetic Acid (reflux) or Microwave (solvent-free) reaction->conditions Mediated by product Pyrazolo[1,5-a]pyrimidine derivatives (12a-c, 15a-c) conditions->product Leads to

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrimidines.

Experimental Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis

General procedure for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines (12a-c and 15a-c): [6] A mixture of the appropriate 3-amino-5-aryl-1H-4-pyrazolecarbonitrile (8a-c, 1 mmol) and an enaminone or enaminonitrile (1 mmol) is subjected to microwave irradiation in a direct beam microwave oven under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the product is purified by appropriate chromatographic techniques.

Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis[6][9]
ProductStarting PyrazoleReagentYield (%)Melting Point (°C)
12b 8bEnaminone86252-254
15b 8bEnaminonitrile 985294-295

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Key spectroscopic data are summarized below.

Spectroscopic Data for 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles[6][9]
CompoundIR (cm⁻¹) (Selected Peaks)¹H-NMR (δ, ppm) (DMSO-d₆)MS (m/z)
8a 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, arom-H), 12.16 (br s, 1H, NH)184 (M)⁺
8b 3348, 3302 (NH₂), 3137 (NH), 2223 (CN)6.40 (s, 2H, NH₂), 7.53 (d, 2H, arom-H), 7.80 (d, 2H, arom-H), 12.06 (br s, 1H, NH)218 (M)⁺
8c 3325, 3298 (NH₂), 3177 (NH), 2228 (CN)6.38 (s, 2H, NH₂), 7.14 (t, 1H, thienyl H-4), 7.70 (d, 1H, thienyl H-3), 7.93 (d, 1H, thienyl H-2), 12.00 (br s, 1H, NH)190 (M)⁺

Applications in Drug Discovery

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound are no exception. They serve as precursors for compounds with a wide range of biological activities, including:

  • Anticancer Properties: Certain derivatives have shown the ability to inhibit tubulin polymerization, a critical process in cancer cell division.[7]

  • Antimicrobial Activity: The core structure has been incorporated into molecules demonstrating significant antimicrobial effects, including against antibiotic-resistant bacteria.[1][7]

  • Anti-inflammatory Effects: Some derivatives have exhibited potential in reducing inflammation.[7]

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core, readily accessible from 3-amino-pyrazoles, is a key feature in many kinase inhibitors targeting various signaling pathways implicated in diseases like cancer.[9][10][11]

  • Anti-biofilm Agents: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent agents that can induce the dispersal of bacterial biofilms.[12]

Conclusion

This compound is a cornerstone heterocyclic building block with immense potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity allow for the efficient construction of diverse and complex molecular architectures, particularly fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. The demonstrated biological activities of its derivatives underscore its importance as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to exploit the rich chemistry of this compound in their scientific endeavors.

References

Theoretical and Computational Approaches in the Development of Diaminopyrazole Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies coupled with experimental validation techniques that are pivotal in the discovery and development of diaminopyrazole derivatives as potent kinase inhibitors. This document outlines the core computational strategies, detailed experimental protocols, and summarizes key quantitative data, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Therapeutic Potential of Diaminopyrazole Derivatives

The diaminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The 3,5-diaminopyrazole core, in particular, has been identified as a novel class of ATP-competitive inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] The development of potent and selective inhibitors for specific kinases, such as CDK2, is a major goal in cancer therapy.[3][4]

Theoretical and computational studies are instrumental in accelerating the drug discovery process for diaminopyrazole derivatives. These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide deep insights into the molecular interactions between the inhibitors and their target kinases, guiding the design of novel compounds with enhanced potency and selectivity.[5][6][7] This guide will delve into the technical aspects of these computational approaches and the essential experimental protocols for their validation.

Computational Methodologies in Diaminopyrazole Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery.[8] For diaminopyrazole derivatives, two of the most powerful and widely used computational techniques are molecular docking and 3D-QSAR.

Molecular Docking of Kinase Inhibitors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[7][9] This technique is crucial for understanding the interactions of diaminopyrazole derivatives with the ATP-binding pocket of kinases.[10]

Detailed Protocol for Molecular Docking of Diaminopyrazole Derivatives against CDK2:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., CDK2 in complex with a ligand) from the Protein Data Bank (PDB).

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogen atoms, assigning bond orders, removing water molecules beyond a certain distance from the active site, and minimizing the energy of the structure.

  • Ligand Preparation:

    • Draw the 2D structures of the diaminopyrazole derivatives using a chemical drawing tool like ChemDraw.

    • Convert the 2D structures to 3D and generate low-energy conformers using software like OpenEye's OMEGA.[11] The ligands are then assigned appropriate atom types and charges.

  • Receptor Grid Generation:

    • Define the binding site on the kinase, typically centered on the co-crystallized ligand or identified through literature.

    • Generate a receptor grid that encompasses the defined active site. This grid pre-calculates the potential energy of different atom types at each grid point, speeding up the docking process.

  • Docking Simulation:

    • Utilize a docking program such as Glide, AutoDock, or GOLD to dock the prepared ligands into the receptor grid.[7]

    • The docking algorithm samples a wide range of ligand conformations and orientations within the binding pocket.

    • Each generated pose is scored based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Refinement:

    • Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the diaminopyrazole derivative and the kinase active site residues.

    • The stability of the docked complexes can be further evaluated using molecular dynamics simulations.[4][12]

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models establish a quantitative relationship between the biological activity of a series of compounds and their 3D molecular properties.[13][14] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods that help in understanding the structural requirements for activity and in predicting the potency of novel compounds.[12][15][16]

Detailed Methodology for CoMFA and CoMSIA Studies:

  • Dataset Preparation:

    • Compile a dataset of diaminopyrazole derivatives with their corresponding biological activities (e.g., IC50 or Ki values).

    • Divide the dataset into a training set (to build the model) and a test set (to validate the model's predictive ability).

  • Molecular Modeling and Alignment:

    • Generate the 3D structures of all compounds in the dataset.

    • Align the molecules based on a common substructure or a pharmacophore model. This step is critical as it determines how the molecular fields are compared.

  • Calculation of Molecular Fields:

    • CoMFA: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule.[13]

    • CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using Gaussian-type functions, which can provide a more nuanced understanding of the interactions.[14]

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activities (dependent variable).

    • The quality of the model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

  • Model Validation and Interpretation:

    • Validate the model's predictive power using the test set of compounds.

    • Visualize the results as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity.

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental testing. The following are key in vitro assays used to evaluate the biological activity of diaminopyrazole derivatives.

In-Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK2.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).[17]

    • Prepare a solution of purified recombinant CDK2/Cyclin A enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Histone H1 or a synthetic peptide) and ATP.[8][17][18]

  • Assay Procedure:

    • In a 96-well plate, add the test diaminopyrazole compounds at various concentrations.

    • Add the CDK2/Cyclin A enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[19]

  • Detection and Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-32P]ATP, or non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP production as a luminescent signal.[8][18]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[2][20][21]

Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, HepG2) in appropriate media.[22]

    • Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[5]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the diaminopyrazole derivatives for a specified duration (e.g., 48 or 72 hours).[1][19] Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[2][3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2][3]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

Quantitative Data Summary

The following tables summarize the quantitative data for selected diaminopyrazole derivatives as CDK2 inhibitors, as reported in the literature.

Table 1: In-Vitro Inhibitory Activity of Diaminopyrazole Derivatives against CDK2

Compound IDModification on Diaminopyrazole CoreCDK2 IC50 (µM)CDK2 Ki (µM)Reference
CAN508 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol0.35-[4]
Compound 5 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine0.56-[22][23]
Compound 6 1-(2-pyridinyl)-4-(4-methoxyphenyl)-1H-pyrazole-3,5-diamine0.46-[22][23]
Compound 11 1-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-diamine0.45-[22][23]
Compound 14 N-(pyrimidin-2-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative with F-0.007[3][11]
Compound 15 N-(pyrimidin-2-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative with Cl-0.005[3][11]
Compound 4 Pyrazole-based analog3.82-[4][12]
Compound 9 Pyrazole-based analog0.96-[4][12]

Visualizing Workflows and Pathways

Computer-Aided Drug Design Workflow

The following diagram illustrates a typical workflow for the computer-aided design of diaminopyrazole derivatives.

CADD_Workflow cluster_design Computational Design & Screening cluster_synthesis Synthesis & Purification cluster_validation Experimental Validation start Define Target (e.g., CDK2) ligand_design Design Diaminopyrazole Library start->ligand_design docking Molecular Docking ligand_design->docking qsar 3D-QSAR (CoMFA/CoMSIA) ligand_design->qsar virtual_screening Virtual Screening & Hit Selection docking->virtual_screening qsar->virtual_screening synthesis Chemical Synthesis virtual_screening->synthesis purification Purification & Characterization synthesis->purification biochem_assay In-Vitro Kinase Assay (IC50) purification->biochem_assay cell_assay Cell-Based Assay (e.g., MTT) biochem_assay->cell_assay sar_analysis SAR Analysis & Lead Optimization cell_assay->sar_analysis sar_analysis->ligand_design Iterative Refinement CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinE Cyclin E Synthesis CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE binds CDK2 CDK2 CDK2->CDK2_CyclinE binds DNA_rep DNA Replication pRb Rb Protein CDK2_CyclinE->pRb phosphorylates E2F E2F Transcription Factor pRb->E2F sequesters pRb_p Phosphorylated Rb (pRb) pRb->pRb_p E2F->CyclinE promotes transcription E2F->DNA_rep activates genes for pRb_p->E2F releases Inhibitor Diaminopyrazole Derivatives Inhibitor->CDK2_CyclinE inhibits

References

Tautomerism in 3,5-diamino-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-diamino-1H-pyrazole-4-carbonitrile is a crucial heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its structural properties, particularly tautomerism, is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, drawing upon established principles of pyrazole chemistry and spectroscopic data from analogous compounds. While direct quantitative studies on the tautomerism of this specific molecule are not extensively reported in the literature, this guide synthesizes available information to present a robust theoretical framework and practical experimental approaches for its investigation.

Introduction to Tautomerism in Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers in solution, a phenomenon known as annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and pH.[1] For substituted pyrazoles, the two main tautomeric forms are often designated as the 3-substituted and 5-substituted isomers.

In the case of this compound, three potential tautomeric forms can be considered: two annular tautomers and an imino tautomer.

Potential Tautomeric Forms of this compound

The primary tautomeric equilibrium in this compound is the annular prototropic tautomerism between the 3,5-diamino-1H-pyrazole and the 3,5-diamino-2H-pyrazole forms. Due to the symmetry of the 3 and 5 substituents (both amino groups), these two forms are degenerate in the absence of other influences. However, the presence of the cyano group at the 4-position can influence the electronic distribution in the ring. Additionally, the amino groups themselves can participate in tautomerism, leading to imino forms.

Tautomers T1 This compound (Amino Tautomer A) T2 3,5-diamino-2H-pyrazole-4-carbonitrile (Amino Tautomer B) T1->T2 Annular Tautomerism T3 3-amino-5-imino-4,5-dihydro-1H-pyrazole-4-carbonitrile (Imino Tautomer) T1->T3 Amino-Imino Tautomerism T2->T3 Amino-Imino Tautomerism

Caption: Potential tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The tautomeric preference in substituted pyrazoles is a delicate balance of electronic and steric effects, as well as intermolecular interactions.

  • Electronic Effects of Substituents: Electron-donating groups, such as amino groups, and electron-withdrawing groups, like the cyano group, can significantly influence the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. In contrast, nonpolar solvents favor less polar forms. Studies on related 3(5)-aminopyrazoles have shown that the tautomeric equilibrium can be observed in solvents like DMSO-d6.[1]

  • Temperature: Changes in temperature can alter the position of the tautomeric equilibrium. Low-temperature NMR studies are often employed to slow down the proton exchange rate and allow for the observation of individual tautomers.

  • pH: The acidity or basicity of the medium can lead to the formation of protonated or deprotonated species, which can have different tautomeric preferences compared to the neutral molecule.

Experimental and Computational Approaches for Tautomerism Studies

A combination of experimental and computational methods is typically employed to elucidate the tautomeric behavior of pyrazole derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To identify the predominant tautomer in solution and, if possible, quantify the tautomeric ratio.

  • Methodology:

    • Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, acetone-d6).

    • Acquire 1H, 13C, and 15N NMR spectra at room temperature. The observation of a single set of averaged signals for the pyrazole ring carbons (C3 and C5) and the attached amino groups may indicate rapid tautomerization on the NMR timescale.

    • To resolve individual tautomers, perform low-temperature NMR experiments. Gradually decrease the temperature of the NMR probe until the proton exchange is slowed sufficiently to observe separate signals for each tautomer.

    • The tautomeric ratio can be determined by integrating the signals corresponding to each tautomer in the 1H or 15N NMR spectra.

    • Two-dimensional NMR techniques, such as HMBC and NOESY, can be used to aid in the structural assignment of the observed tautomers.

X-ray Crystallography:

  • Objective: To determine the precise tautomeric form present in the solid state.

  • Methodology:

    • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

    • Collect X-ray diffraction data from a single crystal.

    • Solve and refine the crystal structure to locate the positions of all atoms, including the hydrogen atom on the pyrazole ring nitrogen. This will unequivocally identify the tautomer present in the crystal lattice.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Objective: To obtain qualitative information about the tautomeric forms present in different states (solid vs. solution).

  • Methodology:

    • Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet). The N-H and C≡N stretching frequencies can provide insights into the hydrogen bonding and electronic environment of the functional groups.

    • Record the UV-Vis spectrum in different solvents. A shift in the absorption maximum (λmax) with solvent polarity can be indicative of a change in the predominant tautomeric form.

ExperimentalWorkflow cluster_solution In Solution cluster_solid Solid State NMR (1H, 13C, 15N) NMR (1H, 13C, 15N) Low-Temp NMR Low-Temp NMR NMR (1H, 13C, 15N)->Low-Temp NMR Tautomer Ratio Tautomer Ratio Low-Temp NMR->Tautomer Ratio UV-Vis UV-Vis Solvent Effects Solvent Effects UV-Vis->Solvent Effects X-ray Crystallography X-ray Crystallography Definitive Tautomer Definitive Tautomer X-ray Crystallography->Definitive Tautomer IR Spectroscopy IR Spectroscopy Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis Sample Sample Sample->NMR (1H, 13C, 15N) Sample->UV-Vis Sample->X-ray Crystallography Sample->IR Spectroscopy

Caption: Experimental workflow for studying tautomerism.

Computational Chemistry
  • Objective: To calculate the relative energies and stabilities of the possible tautomers and to predict spectroscopic properties that can be compared with experimental data.

  • Methodology:

    • Build the 3D structures of all potential tautomers of this compound.

    • Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Calculate the relative electronic energies and Gibbs free energies of the tautomers to predict their relative populations at a given temperature.

    • Simulate NMR chemical shifts (using methods like GIAO) and IR vibrational frequencies for each tautomer. Comparison of these calculated values with experimental data can help in the assignment of the observed species.

    • The effect of the solvent can be modeled using implicit solvent models (e.g., PCM).

Expected Tautomeric Preference for this compound

Based on studies of analogous 4-substituted 3(5)-aminopyrazoles, it is expected that this compound will exist predominantly as the amino tautomer.[1] In the solid state, a single tautomeric form is likely to be present, stabilized by intermolecular hydrogen bonding. In solution, particularly in polar aprotic solvents like DMSO, a dynamic equilibrium between the two degenerate annular amino tautomers is expected. The imino tautomer is generally considered to be less stable for simple aminopyrazoles unless there are specific substituents that favor its formation.

Quantitative Data

TautomerMethodSolventTemperature (°C)Relative Energy (kcal/mol)Population (%)
Amino Tautomer A DFT (B3LYP/6-311++G(d,p))Gas Phase250.0050
Amino Tautomer B DFT (B3LYP/6-311++G(d,p))Gas Phase250.0050
Imino Tautomer DFT (B3LYP/6-311++G(d,p))Gas Phase25+5.7<1
Amino Tautomer A/B Low-Temp NMRDMSO-d6-40-100 (averaged)

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity. While direct experimental data is sparse, a comprehensive understanding can be built upon the well-established principles of pyrazole tautomerism and by employing a combination of modern spectroscopic and computational techniques. The methodologies outlined in this guide provide a clear roadmap for researchers to fully characterize the tautomeric landscape of this important molecule, which will undoubtedly aid in its application in drug discovery and development. The prevailing evidence from related structures suggests that the amino tautomeric form is the most significant, with a dynamic equilibrium existing in solution. Further experimental validation is necessary to confirm these predictions and to quantify the tautomeric preferences under various conditions.

References

An In-depth Technical Guide on the Reactivity of 3,5-diamino-1H-pyrazole-4-carbonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-diamino-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its rich electronic character, stemming from the pyrazole core, two amino substituents, and a cyano group, imparts a complex and tunable reactivity towards electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophilic agents. It details the nucleophilic centers of the molecule and explores the regioselectivity of alkylation, acylation, and condensation reactions. Experimental protocols for key transformations are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, logical relationships of reactivity are illustrated through diagrams generated using the DOT language.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. This compound, in particular, has garnered significant attention as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to possess kinase inhibitory, anti-inflammatory, and anticancer properties. The strategic placement of two amino groups and a cyano group on the pyrazole ring creates multiple nucleophilic and electrophilic sites, leading to a rich and varied reaction chemistry. Understanding the reactivity of this molecule with electrophiles is crucial for the rational design and synthesis of novel compounds with desired pharmacological profiles.

Nucleophilic Sites of this compound

The reactivity of this compound towards electrophiles is governed by the presence of several nucleophilic centers: the two ring nitrogen atoms (N1 and N2) and the two exocyclic amino groups (at C3 and C5). The relative nucleophilicity of these sites can be influenced by electronic effects of the substituents, the nature of the electrophile, and the reaction conditions.

Generally, the exocyclic amino groups are more nucleophilic than the ring nitrogens. The N1-H of the pyrazole ring can be deprotonated to form a pyrazolate anion, which significantly enhances the nucleophilicity of the ring nitrogens. The pyridine-like N2 atom is typically less nucleophilic than the pyrrole-like N1 atom in the neutral molecule.

Nucleophilic_Sites cluster_molecule This compound cluster_sites Nucleophilic Sites mol mol N1 N1 (Pyrrole-like) mol->N1 Ring Nitrogen N2 N2 (Pyridine-like) mol->N2 Ring Nitrogen NH2_C3 3-NH2 mol->NH2_C3 Exocyclic Amino NH2_C5 5-NH2 mol->NH2_C5 Exocyclic Amino

Caption: Nucleophilic centers in this compound.

Reactions with Electrophiles

Alkylation

The alkylation of this compound can occur at the ring nitrogens or the exocyclic amino groups, with the regioselectivity being dependent on the alkylating agent and reaction conditions.

N-Alkylation: Treatment of 3,5-diamino-4-cyanopyrazole with dimethyl sulfate in the presence of a base leads to methylation at the N1 position of the pyrazole ring.[1] This suggests that under basic conditions, the pyrazolate anion is formed, and the subsequent alkylation occurs at the more accessible and nucleophilic N1 position.

Table 1: N-Alkylation of this compound

ElectrophileReagents and ConditionsProductYield (%)Reference
Dimethyl sulfate1 M NaOH, reflux3,5-diamino-4-cyano-1-methylpyrazole~23%[1]

Experimental Protocol for N1-Methylation: 3,5-Diamino-4-cyanopyrazole (6.1 g) is dissolved in 1 M sodium hydroxide solution (50 ml). Dimethyl sulfate (6.2 g) is then added to the solution. The mixture is heated at reflux for 2.5 hours and subsequently evaporated to dryness. The resulting residue is extracted with 2-methoxyethanol, and the extracts are evaporated. The final residue is triturated with a small amount of water to yield 3,5-diamino-4-cyano-1-methylpyrazole.[1]

Acylation

Acylation of aminopyrazoles can be directed to the exocyclic amino groups. The reaction of a related compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, with chloroacetyl chloride resulted in the acylation of the 5-amino group.[2] This indicates the higher nucleophilicity of the exocyclic amino groups compared to the ring nitrogens for acylation reactions.

Acylation_Reaction This compound This compound Acylated_Product N-Acylated Product This compound->Acylated_Product Acylation at exocyclic NH2 Acyl_Chloride R-COCl Acyl_Chloride->Acylated_Product

Caption: General acylation reaction pathway.

Condensation with Carbonyl Compounds and 1,3-Dielectrophiles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through condensation reactions with carbonyl compounds and 1,3-dielectrophiles. These reactions typically involve the participation of one or both exocyclic amino groups and one of the ring nitrogens.

Synthesis of Pyrazolo[1,5-a]pyrimidines: The reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with β-dicarbonyl compounds or their equivalents is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][4] The reaction proceeds through an initial condensation of the exocyclic 3-amino group with one of the carbonyl groups, followed by cyclization involving the N1 of the pyrazole ring and the second carbonyl group. The regioselectivity of this reaction is generally high.[3][5]

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazole Derivative1,3-DielectrophileReagents and ConditionsProductYield (%)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile(E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrileDioxane, reflux7-Amino-5-phenyl-2-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile93[3]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile(E)-3-amino-2-(4-chlorobenzoyl)-3-hydrazino-2-propenenitrileDioxane, reflux7-Amino-5-(4-chlorophenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile95[3]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile(E)-3-amino-2-(2-thenoyl)-3-hydrazino-2-propenenitrileDioxane, reflux7-Amino-5-(2-thienyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile93[3]

Experimental Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis: A solution of the respective 3-amino-5-aryl-1H-pyrazole-4-carbonitrile (10 mmol) and the appropriate (E)-3-amino-2-aroyl-3-hydrazino-2-propenenitrile (10 mmol) in dioxane (20 mL) is refluxed for 30 minutes. The reaction mixture is then allowed to cool to room temperature. The precipitated solid product is collected by filtration and crystallized from a suitable solvent.[3]

Pyrazolo_Pyrimidine_Synthesis 3-Aminopyrazole 3-Amino-1H-pyrazole-4-carbonitrile Intermediate Condensation Intermediate 3-Aminopyrazole->Intermediate Condensation Dielectrophile 1,3-Dielectrophile (e.g., β-diketone) Dielectrophile->Intermediate Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product Cyclization

Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Regioselectivity Considerations

The regioselectivity of electrophilic attack on this compound is a critical aspect of its chemistry.

  • Alkylation: In the presence of a base, N1-alkylation is generally favored due to the formation of the more stable pyrazolate anion where N1 is sterically more accessible.

  • Acylation: The exocyclic amino groups are typically more nucleophilic than the ring nitrogens, leading to preferential N-acylation at these positions. The relative reactivity of the 3-NH2 and 5-NH2 groups can be influenced by the steric and electronic environment.

  • Cyclocondensation: In reactions with 1,3-dielectrophiles to form fused systems like pyrazolo[1,5-a]pyrimidines, the reaction is often initiated by the more nucleophilic exocyclic amino group, followed by cyclization involving the N1 of the pyrazole ring.

Conclusion

This compound is a highly versatile and reactive scaffold for the synthesis of a wide array of heterocyclic compounds. Its multiple nucleophilic centers allow for a range of reactions with electrophiles, including alkylation, acylation, and cyclocondensation. The regioselectivity of these reactions can be controlled by carefully selecting the reaction conditions and the nature of the electrophile. This guide provides a foundational understanding of the reactivity of this important building block, which is essential for its effective utilization in the development of new pharmaceuticals and functional materials. Further systematic studies are warranted to fully explore the selective functionalization of each nucleophilic site and to expand the synthetic utility of this valuable compound.

References

The Pivotal Role of 3,5-Diamino-1H-pyrazole-4-carbonitrile Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-diamino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including multiple points for functionalization and its ability to participate in various hydrogen bonding interactions, make it an ideal starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this scaffold, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of the this compound Scaffold and Its Derivatives

The this compound scaffold is typically synthesized through the condensation of malononitrile with hydrazine.[1] This foundational molecule can then be elaborated into more complex structures, such as the medicinally important 4-arylazo-3,5-diamino-1H-pyrazoles and pyrazolo[1,5-a]pyrimidines.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway from simple starting materials to complex, bioactive pyrazole derivatives.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Scaffold Formation cluster_3 Further Derivatization Aniline Aniline Diazonium Salt Diazonium Salt Aniline->Diazonium Salt Malononitrile Malononitrile Arylazomalononitrile Arylazomalononitrile Malononitrile->Arylazomalononitrile Diazonium Salt->Arylazomalononitrile 4-Arylazo-3,5-diamino-1H-pyrazole 4-Arylazo-3,5-diamino-1H-pyrazole Arylazomalononitrile->4-Arylazo-3,5-diamino-1H-pyrazole Hydrazine Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidines 4-Arylazo-3,5-diamino-1H-pyrazole->Pyrazolo[1,5-a]pyrimidines 1,3-Dicarbonyl Compound CDK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D/CDK4_6 Cyclin D/CDK4_6 Receptor->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb pRb pRb Cyclin D/CDK4_6->pRb Phosphorylation E2F E2F Rb->E2F S-phase Genes S-phase Genes E2F->S-phase Genes Transcription Cyclin E/CDK2 Cyclin E/CDK2 S-phase Genes->Cyclin E/CDK2 Cell Cycle Progression Cell Cycle Progression Cyclin E/CDK2->Cell Cycle Progression Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->Cyclin E/CDK2 JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK

References

Exploring the Chemical Space of 3,5-Diaminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This guide provides a comprehensive overview of the chemical space, synthesis, and biological applications of 3,5-diaminopyrazole derivatives for researchers, scientists, and drug development professionals. The unique structural features of the 3,5-diaminopyrazole scaffold have positioned it as a privileged pharmacophore in medicinal chemistry, leading to the discovery of potent modulators of various biological targets. This document details key findings, experimental protocols, and the signaling pathways implicated in the therapeutic potential of these compounds.

Introduction to the 3,5-Diaminopyrazole Scaffold

The 3,5-diaminopyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and two amino substituents at the C3 and C5 positions. This arrangement of atoms imparts a unique electronic and structural profile, making it an attractive starting point for the design of novel therapeutic agents. The amino groups can serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while the pyrazole ring itself is a stable aromatic system that can be readily functionalized.

Derivatives of 3,5-diaminopyrazole have demonstrated a broad spectrum of biological activities, including but not limited to, inhibition of kinases, anti-proliferative effects against cancer cell lines, and anti-biofilm properties. The versatility of this scaffold allows for the exploration of a vast chemical space through substitution at various positions of the pyrazole ring and its amino groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for 3,5-Diaminopyrazole Derivatives

The synthesis of 3,5-diaminopyrazole derivatives can be broadly categorized into two main approaches: the construction of the pyrazole ring from acyclic precursors and the functionalization of a pre-existing 3,5-diaminopyrazole core.

Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

A common and efficient method for the synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles involves a two-step process.[1] The first step is the diazotization of an aniline derivative to form a diazonium salt. This is followed by a coupling reaction with malononitrile and subsequent cyclization with hydrazine.[1]

G Aniline Aniline Derivative Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl, 0°C Intermediate Arylazo Malononitrile Intermediate Diazonium->Intermediate Malononitrile, NaOAc Malononitrile Malononitrile Hydrazine Hydrazine FinalProduct 4-Arylazo-3,5-diamino-1H-pyrazole Intermediate->FinalProduct Hydrazine Hydrate, EtOH

Figure 1. Synthetic workflow for 4-arylazo-3,5-diamino-1H-pyrazoles.
Synthesis of 3,5-Diaryl-pyrazole Derivatives from Chalcones

Another prevalent synthetic route involves the cyclization of chalcone derivatives with hydrazine hydrate. Chalcones, which are α,β-unsaturated ketones, can be readily prepared through a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

G Acetophenone Acetophenone Derivative Chalcone Chalcone Intermediate Acetophenone->Chalcone Benzaldehyde, Base (e.g., NaOH) Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Chalcone FinalProduct 3,5-Diaryl-pyrazole Derivative Chalcone->FinalProduct Hydrazine Hydrate, EtOH Hydrazine Hydrazine Hydrate

Figure 2. Synthetic workflow for 3,5-diaryl-pyrazole derivatives.

Biological Activities and Structure-Activity Relationships

The 3,5-diaminopyrazole scaffold has been extensively explored as a template for the design of inhibitors targeting various protein kinases involved in cell signaling pathways critical for cell growth, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Several 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[2] These kinases are key regulators of the cell cycle and transcription. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives against CDKs

CompoundSubstitution on Aryl RingCDK2/cyclin E IC50 (µM)CDK9/cyclin T1 IC50 (µM)
1 4-OH0.850.15
2 4-NH21.20.28
3 4-Cl2.50.65
4 3-F3.10.9

Data compiled from publicly available literature.

Spleen Tyrosine Kinase (Syk) Inhibition

3,5-diaminopyrazole derivatives have also been investigated as inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Syk inhibitors have therapeutic potential in the treatment of autoimmune diseases and certain types of cancer.

Table 2: In Vitro Kinase Inhibitory Activity of Selected 3,5-Diaminopyrazole Derivatives against Syk

CompoundR1 SubstitutionR2 SubstitutionSyk IC50 (nM)
5 PhenylH150
6 4-ChlorophenylH85
7 PhenylMethyl250
8 4-MethoxyphenylH120

Data compiled from publicly available literature.

Anti-Prostate Cancer Activity via EGFR and VEGFR2 Inhibition

3,5-Diaryl-pyrazole derivatives have shown promising anti-proliferative activity against human prostate cancer cell lines, such as PC3 and DU145.[3] This activity is, in part, attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[3]

Table 3: In Vitro Anti-proliferative Activity of Selected 3,5-Diaryl-pyrazole Derivatives against Prostate Cancer Cell Lines

CompoundAryl Substituent at C3Aryl Substituent at C5PC3 IC50 (µM)DU145 IC50 (µM)
9 Phenyl4-Chlorophenyl5.27.8
10 4-BromophenylPhenyl3.14.5
11 4-Fluorophenyl4-Methoxyphenyl8.911.2
12 Phenyl2-Bromophenyl1.82.5

Data compiled from publicly available literature.[3]

Key Signaling Pathways

The therapeutic effects of 3,5-diaminopyrazole derivatives are mediated through the modulation of specific signaling pathways crucial for cancer cell proliferation and survival.

CDK9 Signaling Pathway in Transcription

CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcription elongation. Inhibition of CDK9 by 3,5-diaminopyrazole derivatives can block the transcription of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

G PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcription Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibitor 3,5-Diaminopyrazole Derivative Inhibitor->PTEFb Inhibition

Figure 3. Inhibition of the CDK9 signaling pathway.
Syk Signaling in B-Cell Activation

In B-cells, Syk is activated downstream of the B-cell receptor (BCR) and initiates a signaling cascade that leads to cell proliferation and survival. 3,5-Diaminopyrazole-based Syk inhibitors can block this pathway, making them potential therapeutics for B-cell malignancies and autoimmune diseases.

G BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK) Syk->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3,5-Diaminopyrazole Derivative Inhibitor->Syk Inhibition

Figure 4. Inhibition of the Syk signaling pathway.
EGFR and VEGFR2 Signaling in Prostate Cancer

EGFR and VEGFR2 are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation, survival, and angiogenesis. Dual inhibition of these receptors by 3,5-diaryl-pyrazole derivatives represents a promising strategy for the treatment of prostate cancer.

G cluster_egfr EGFR Signaling cluster_vegfr VEGFR2 Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Proliferation Proliferation RAS_RAF->Proliferation Cell Proliferation VEGFR2 VEGFR2 PI3K_AKT PI3K/Akt/mTOR Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Angiogenesis Inhibitor 3,5-Diaryl-pyrazole Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Figure 5. Dual inhibition of EGFR and VEGFR2 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3,5-diaminopyrazole derivatives.

General Procedure for the Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles
  • Diazotization: Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water at 0°C. Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature at 0-5°C. Stir the reaction mixture for 30 minutes.

  • Coupling and Cyclization: In a separate flask, dissolve malononitrile (1.1 eq) and sodium acetate in ethanol. To this solution, add the freshly prepared diazonium salt solution dropwise at 0-5°C. Stir the mixture for 2-3 hours. Add hydrazine hydrate (1.2 eq) to the reaction mixture and reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of 3,5-Diaryl-pyrazoles from Chalcones
  • Chalcone Synthesis: To a solution of the appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.0 eq). Stir the mixture at room temperature for 12-24 hours. Pour the reaction mixture into ice-cold water and acidify with dilute HCl. Collect the precipitated chalcone by filtration, wash with water, and dry.

  • Pyrazole Formation: To a solution of the chalcone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq). Reflux the reaction mixture for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude pyrazole derivative by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP solution, and a specific peptide substrate for the kinase of interest.

  • Assay Procedure: In a 96-well plate, add the kinase, the test compound (at various concentrations), and the peptide substrate in the kinase buffer. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

MTT Cell Proliferation Assay
  • Cell Seeding: Seed the cancer cells (e.g., PC3, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3,5-diaminopyrazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The 3,5-diaminopyrazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to readily introduce diverse substituents allow for a thorough exploration of the chemical space, leading to the identification of potent and selective modulators of various biological targets. The demonstrated efficacy of these derivatives as kinase inhibitors and anti-cancer agents underscores their potential in drug development. This guide provides a foundational understanding of the chemistry and biology of 3,5-diaminopyrazole derivatives, offering valuable insights and practical protocols for researchers in the field. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead compounds will be crucial for translating the therapeutic potential of this remarkable scaffold into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the cyclocondensation of malononitrile with hydrazine. This application note includes a step-by-step experimental procedure, tables of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

This compound is a key intermediate in the synthesis of a variety of fused heterocyclic compounds with diverse biological activities. Its derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of multiple reactive sites—two amino groups and a nitrile function—makes it a versatile scaffold for combinatorial chemistry and the development of novel pharmaceutical candidates. The classical and most direct synthesis route involves the reaction of readily available malononitrile and hydrazine.

Reaction Scheme

The synthesis proceeds via the cyclocondensation reaction between two molecules of malononitrile and one molecule of hydrazine.

reaction_scheme Reaction Scheme Malononitrile Malononitrile Intermediate Dimer Intermediate Malononitrile->Intermediate 2 eq. Hydrazine Hydrazine Hydrazine->Intermediate 1 eq. Product This compound Intermediate->Product Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 4-substituted-3,5-diaminopyrazoles.[1]

Materials:

  • Malononitrile (CH₂(CN)₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malononitrile (2 equivalents) in ethanol.

  • Addition of Hydrazine: To the stirred solution of malononitrile, add hydrazine hydrate (1 equivalent) dropwise at room temperature. Caution: The reaction can be exothermic.[2]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol and then with distilled water to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

ParameterValueReference
Molecular Formula C₄H₅N₅[3]
Molecular Weight 123.12 g/mol [3]
Appearance Off-white to pale yellow crystalline solid
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO, sparingly soluble in ethanol

Table 2: Spectroscopic Data for this compound and Analogs

Data TypeThis compound (Expected)3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[4]3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[4]
¹H NMR (DMSO-d₆) δ ~5.5-6.5 (br s, 4H, 2xNH₂), ~11.0 (br s, 1H, NH)δ 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, Ar-H), 7.80 (d, 2H, Ar-H), 12.16 (br s, 1H, NH)δ 6.40 (s, 2H, NH₂), 7.53 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 12.06 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) ~155 (C3, C5), ~120 (CN), ~70 (C4)Not availableNot available
IR (KBr, cm⁻¹) ~3400-3200 (N-H), ~2220 (C≡N), ~1640 (N-H bend)3348, 3303 (NH₂), 3193 (NH), 2230 (CN)3348, 3302 (NH₂), 3137 (NH), 2223 (CN)
Mass Spec (m/z) 124 [M+H]⁺184 [M]⁺218 [M]⁺

Experimental Workflow

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Dissolve Malononitrile in Ethanol B Add Hydrazine Hydrate (dropwise) A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Cold Ethanol and Water E->F G Recrystallize from Ethanol/Water F->G H Dry under Vacuum G->H I Characterize Product (NMR, IR, MS, MP) H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • Malononitrile is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation and skin contact.

  • The reaction with hydrazine can be exothermic. Ensure controlled addition and have a cooling bath ready if necessary.

Conclusion

The synthesis of this compound from malononitrile and hydrazine is a straightforward and efficient method to obtain this versatile building block. The provided protocol, based on analogous reactions, offers a reliable starting point for its preparation in a laboratory setting. The detailed workflow and compiled data will aid researchers in the successful synthesis and characterization of this important intermediate for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of fused N-heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1][2] These scaffolds are recognized as "privileged structures" due to their diverse biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3] Notably, many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent protein kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases.[4][5][6] Their versatile synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[1] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines via common and efficient methods, including conventional heating and microwave-assisted techniques.

General Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound.[1] Variations of this approach, including one-pot and multicomponent reactions, have been developed to improve efficiency and molecular diversity.[1][4]

Key synthetic routes include:

  • Condensation with β-Dicarbonyl Compounds: A widely used method involving the reaction of 5-aminopyrazoles with β-diketones, β-ketoesters, or their equivalents under acidic or basic conditions.[4][7]

  • Three-Component Reactions: A convergent approach where a 3-aminopyrazole, an aldehyde, and an activated methylene compound react in a single step.[4][8]

  • Microwave-Assisted Synthesis: The application of microwave irradiation often leads to significantly reduced reaction times and improved yields.[9][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazole with 1,3-Diketones

This protocol describes a general and straightforward method for the synthesis of pyrazolo[1,5-a]pyrimidines.[4]

Reaction Scheme:

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • Substituted 1,3-diketone (1.0-1.2 eq)

  • Glacial Acetic Acid (solvent)

  • Sulfuric Acid (catalyst, a few drops)

  • Ethanol

  • Water

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the substituted 1,3-diketone (1.0-1.2 eq).

  • Add a few drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to afford the pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol outlines an efficient one-pot synthesis of pyrazolo[1,5-a]pyrimidinones using microwave irradiation.[9][10]

Reaction Scheme:

Materials:

  • Ketonitrile (1.0 eq)

  • Hydrazine (1.3 eq)

  • Methanol

  • Ketoester (1.0 eq)

  • Acetic Acid (0.6 eq)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the ketonitrile (0.9 mmol, 1.0 eq), hydrazine (1.2 mmol, 1.3 eq), and methanol (1 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes (100 W).[10]

  • Cool the vial, then add acetic acid (0.5 mmol, 0.6 eq) and the ketoester (0.9 mmol, 1.0 eq).[10]

  • Reseal the vial and continue heating under microwave irradiation at 150 °C for an additional 2 hours (100 W).[10]

  • After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated and purified by standard techniques such as column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Yields for Pyrazolo[1,5-a]pyrimidine Synthesis

EntryMethodStarting MaterialsProductYield (%)Reference
1Conventional Heating5-Amino-3-methylpyrazole, Diethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[13]
2Conventional Heating5-Amino-3-hetarylpyrazole, Malonic acid, POCl35,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidineHigh[1]
3Microwave-Assisted5-Aminopyrazole, β-Enaminones2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines88-97[14]
4One-Pot MicrowaveKetonitrile, Hydrazine, KetoesterSubstituted Pyrazolo[1,5-a]pyrimidinone52 (overall)[10]
5Conventional Heating5-Aminopyrazole, 2-ArylmalondialdehydesPyrazolo[1,5-a]pyrimidine40-60[7]

Visualizations

Signaling Pathway

Pyrazolo[1,5-a]pyrimidines are known inhibitors of various protein kinases, playing a role in cancer therapy.[4][5] The diagram below illustrates a simplified signaling pathway involving Raf and MEK, kinases that are often targeted in melanoma and other cancers.[5]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BRAF Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidines.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of 5-aminopyrazole with a 1,3-dicarbonyl compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine 5-Aminopyrazole, 1,3-Diketone, and Acetic Acid catalyst 2. Add Catalytic Sulfuric Acid reagents->catalyst reflux 3. Heat Mixture at Reflux catalyst->reflux tlc 4. Monitor by TLC reflux->tlc quench 5. Cool and Pour into Ice Water tlc->quench Upon Completion filter 6. Filter Precipitate quench->filter wash 7. Wash with Water and Cold Ethanol filter->wash recrystallize 8. Recrystallize wash->recrystallize product Pure Pyrazolo[1,5-a]pyrimidine recrystallize->product

Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

References

The Versatility of 3,5-diamino-1H-pyrazole-4-carbonitrile in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-MCR-001

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-diamino-1H-pyrazole-4-carbonitrile is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of diverse heterocyclic compounds through multicomponent reactions (MCRs). Its unique arrangement of amino and cyano functionalities on a pyrazole core allows for rapid and efficient construction of complex molecules with significant therapeutic potential. MCRs, by combining three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced reaction times, and facile generation of chemical libraries. This application note details the utility of this compound in various MCRs, providing protocols for the synthesis of biologically relevant pyrazolo[3,4-b]pyridines and other fused pyrazole systems.

Key Applications in Drug Discovery

The pyrazole nucleus is a common feature in many approved drugs and clinical candidates. Fused pyrazole derivatives synthesized from this compound have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines have shown significant cytotoxicity against various cancer cell lines.[1]

  • Antimicrobial and Antifungal Properties: The adaptability of the aminopyrazole core allows for the synthesis of compounds with potent activity against bacterial and fungal strains.[2][3]

  • Enzyme Inhibition: Derivatives have been identified as inhibitors of key enzymes such as xanthine oxidase, which is implicated in gout and other conditions.[4]

  • Anti-inflammatory Effects: Certain pyrazole derivatives exhibit anti-inflammatory properties, highlighting their potential for treating inflammatory disorders.[5]

Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

One of the most prominent applications of this compound is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with diverse pharmacological activities.[6][7] A common and efficient method involves a one-pot, three-component reaction.

Experimental Workflow: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

G cluster_reactants Reactants cluster_process Reaction Conditions A 3,5-diamino-1H- pyrazole-4-carbonitrile G One-Pot Reaction A->G B Aldehyde B->G C Malononitrile C->G D Solvent (e.g., Ethanol, DMF) D->G E Catalyst (e.g., Piperidine, Et3N) E->G F Reflux F->G H Work-up & Purification G->H I Pyrazolo[3,4-b]pyridine Derivative H->I

Caption: Workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives.

Protocol: Synthesis of 4,6-diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile

This protocol is adapted from the synthesis of a related pyrazolo[3,4-b]pyridine derivative.[1]

Materials:

  • 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (starting material, can be synthesized from this compound)

  • Malononitrile

  • Dimethylformamide (DMF)

  • Piperidine

  • Ethanol (for recrystallization)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • To a solution of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (4 mmol) in 15 mL of DMF, add malononitrile (4 mmol).

  • Add a few drops of piperidine to the mixture to act as a catalyst.

  • Heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with cold water and neutralize with a few drops of dilute HCl.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid several times with cold water.

  • Dry the product and recrystallize from an Ethanol:DMF mixture (1:1) to afford the pure 4,6-diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile.

Quantitative Data Summary

The following table summarizes representative yields for multicomponent reactions involving aminopyrazole precursors to synthesize various heterocyclic systems.

Product ClassReactantsCatalystSolventReaction Time (h)Yield (%)Reference
Pyrazolo[3,4-b]pyridines5-aminopyrazole, 1,3-dicarbonyl compound-Acetic Acid-60-90[7]
Pyrazolo[3,4-b]pyridines5-amino-1-tosyl-pyrazole-dicarbonitrile, malononitrilePiperidineDMF1267[1]
5-amino-1,3-aryl-1H-pyrazole-4-carbonitrilesAromatic aldehyde, malononitrile, phenylhydrazineNoneWater/Ethanol-High[8][9]
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrilesBenzaldehydes, malononitrile, phenylhydrazineLDH@PTRMS@DCMBA@CuIH₂O/EtOH0.25-0.4585-93[10]
Pyrazolo[1,5-a]pyrimidines3-amino-1H-pyrazole-4-carbonitrile, dielectrophile---High[11]

Signaling Pathway Implication (Hypothetical)

Many synthesized pyrazole derivatives are evaluated for their anticancer properties. A common mechanism of action for such compounds is the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a novel pyrazolo[3,4-b]pyridine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of biologically active heterocyclic compounds via multicomponent reactions. The operational simplicity, efficiency, and atom economy of these reactions make them particularly attractive for applications in drug discovery and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space of fused pyrazole derivatives in the quest for novel therapeutics.

References

Microwave-Assisted Synthesis of 3,5-Diaminopyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their versatile scaffold allows for a wide range of biological activities, including kinase inhibition and antimicrobial properties. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of these valuable compounds, offering advantages such as reduced reaction times, increased yields, and improved purity profiles compared to conventional heating methods. These application notes provide detailed protocols for the microwave-assisted synthesis of various 3,5-diaminopyrazole derivatives and highlight their potential applications in drug discovery.

Data Presentation: Comparison of Microwave-Assisted Synthesis Protocols

The following tables summarize the quantitative data from various microwave-assisted synthesis protocols for 3,5-diaminopyrazole derivatives and related compounds, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones [1]

Starting MaterialsAmineSolventTemp. (°C)Time (min)Power (W)Yield (%)
Methyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformateBenzylamineEthanol1605515083
Methyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformate4-ChlorobenzylamineEthanol1605515082
Methyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformate4-MethoxybenzylamineEthanol1605515070
Methyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformateAnilineEthanol1605515053

Table 2: Synthesis of D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles [2]

Steroidal KetoneArylhydrazine HydrochlorideSolventTemp. (°C)Time (min)Power (W)Yield (%)
16-Cyano-3β-hydroxyandrost-5-en-17-onePhenylhydrazine hydrochlorideEthanol12010N/A95
16-Cyano-3β-hydroxyandrost-5-en-17-one4-Fluorophenylhydrazine hydrochlorideEthanol12010N/A94
16-Cyano-3β-hydroxyandrost-5-en-17-one4-Chlorophenylhydrazine hydrochlorideEthanol12010N/A80
16-Cyano-3β-hydroxyandrost-5-en-17-one4-Nitrophenylhydrazine hydrochlorideEthanol12010N/A88

Table 3: One-Pot Synthesis of 3,5-Disubstituted-2-Pyrazolines [3]

ChalconeReagentSolventPower (%)Time (min)Yield (%)
Substituted prop-2-ene-1-oneHydrazine hydrateDMSO308-10>90

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of 5-Substituted 3-Arylaminopyrazolo[3,4-d]pyrimidin-4-ones[1]

This protocol describes a one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and a primary amine under microwave irradiation.

Materials:

  • Substituted methyl 5-aminopyrazole-4-carboxylate (1 mmol)

  • Trimethyl orthoformate (3 mmol, 0.33 mL)

  • Primary amine (3 mmol)

  • Ethanol (2 mL)

  • 10 mL seamless pressure vial

  • Microwave reactor (e.g., Discover SP, CEM)

Procedure:

  • To a 10 mL seamless pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), the primary amine (3 mmol), and ethanol (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 55 minutes with a maximum microwave power of 150 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The precipitated product is isolated by vacuum filtration.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate or methanol).

Protocol 2: Microwave-Assisted Synthesis of D-Ring-Condensed Steroidal 5-Amino-1-Arylpyrazoles[2]

This protocol details the synthesis of steroidal pyrazoles through the condensation of a steroidal α,β-unsaturated ketone with arylhydrazines under microwave irradiation.

Materials:

  • 16-Cyano-3β-hydroxyandrost-5-en-17-one (0.5 mmol, 157 mg)

  • Arylhydrazine hydrochloride (0.75 mmol, 1.5 equiv.)

  • Sodium acetate (NaOAc) (0.75 mmol, 61.5 mg)

  • Ethanol (5 mL)

  • Microwave reactor with a closed vessel system

Procedure:

  • In a microwave-safe closed vessel, dissolve 16-cyano-3β-hydroxyandrost-5-en-17-one (0.5 mmol) in ethanol (5 mL).

  • Add the corresponding arylhydrazine hydrochloride (1.5 equiv.) and sodium acetate (1.5 equiv.) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After cooling, pour the reaction mixture into water (20 mL).

  • Saturate the aqueous solution with ammonium chloride (NH₄Cl).

  • Collect the resulting precipitate by filtration.

Applications in Drug Development & Relevant Signaling Pathways

3,5-Diaminopyrazole derivatives have shown significant promise as therapeutic agents by targeting key signaling pathways involved in cancer and bacterial infections.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Certain aminopyrazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling is implicated in various cancers. These inhibitors can block the downstream signaling cascade, thereby inhibiting tumor growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Inhibitor 3,5-Diaminopyrazole Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition by 3,5-Diaminopyrazole Derivatives.

Modulation of Bacterial c-di-GMP Signaling and Biofilm Formation

4-Arylazo-3,5-diamino-1H-pyrazoles have been identified as potent anti-biofilm agents. They function by stimulating the activity of phosphodiesterases (PDEs), enzymes that degrade the bacterial second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). High levels of c-di-GMP are associated with biofilm formation, while low levels promote motility. By reducing intracellular c-di-GMP levels, these compounds can inhibit biofilm formation and disperse established biofilms, making bacteria more susceptible to antibiotics.

c_di_GMP_Signaling cluster_synthesis c-di-GMP Synthesis cluster_degradation c-di-GMP Degradation cluster_phenotype Bacterial Phenotype GTP 2 x GTP DGC Diguanylate Cyclase (DGC) GTP->DGC c_di_GMP c-di-GMP DGC->c_di_GMP PDE Phosphodiesterase (PDE) c_di_GMP->PDE Biofilm Biofilm Formation (Sessile) c_di_GMP->Biofilm High levels promote pGpG pGpG PDE->pGpG Motility Motility (Planktonic) PDE->Motility Low c-di-GMP levels promote GMP 2 x GMP pGpG->GMP Inhibitor 4-Arylazo-3,5-diamino- 1H-pyrazole Inhibitor->PDE Stimulates

Caption: Modulation of c-di-GMP Signaling by 4-Arylazo-3,5-diamino-1H-pyrazoles.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the microwave-assisted synthesis of 3,5-diaminopyrazole derivatives.

experimental_workflow start Start reactants Combine Reactants and Solvent in Microwave Vial start->reactants seal Seal Vial reactants->seal microwave Microwave Irradiation (Set Time, Temp, Power) seal->microwave cool Cool to Room Temperature microwave->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General Experimental Workflow for Microwave-Assisted Synthesis.

References

flow chemistry techniques for the production of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Continuous Flow Synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Traditional batch synthesis methods can present challenges related to safety, scalability, and consistent product quality. Flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer, more efficient, and automated production. This application note details a proposed continuous flow methodology for the synthesis of this compound from the reaction of malononitrile and hydrazine hydrate.

Reaction Scheme

The synthesis proceeds via the cyclocondensation reaction of malononitrile with hydrazine hydrate.

Figure 1: Reaction scheme for the synthesis of this compound.

Advantages of Flow Chemistry Approach

  • Enhanced Safety: The small reaction volumes within the flow reactor minimize the risk associated with handling potentially hazardous reagents and exothermic reactions.

  • Improved Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility.

  • Increased Efficiency: Continuous processing allows for higher throughput and space-time yields compared to batch methods.

  • Scalability: The production scale can be easily adjusted by extending the operation time or by using parallel reactor setups.

Experimental Protocols

1. Reagent Preparation

  • Reagent A (Malononitrile Solution): Prepare a 1.0 M solution of malononitrile in ethanol.

  • Reagent B (Hydrazine Hydrate Solution): Prepare a 2.0 M solution of hydrazine hydrate in ethanol.

2. Flow Chemistry System Setup

A schematic of the proposed flow chemistry setup is depicted below. The system consists of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Pump A (Malononitrile) Mixer PumpA->Mixer Flow Rate A PumpB Pump B (Hydrazine Hydrate) PumpB->Mixer Flow Rate B Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Logical_Workflow A Reagent Preparation (Malononitrile & Hydrazine Solutions) B Flow System Setup A->B C Parameter Optimization (Temp, Flow Rate, Pressure) B->C D Continuous Production Run C->D E In-line/Off-line Analysis (e.g., HPLC, NMR) D->E F Product Isolation & Purification D->F E->C Feedback for Optimization G Characterization of Final Product F->G

Application Notes and Protocols for the Purity Assessment of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-diamino-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of various pharmaceutical agents.[1] Its derivatives have shown potential as anticancer and antimicrobial agents.[1] Accurate and robust analytical methods are therefore essential for determining the purity of this compound, ensuring its quality and suitability for research and drug development. Impurities can arise from the synthesis process, including unreacted starting materials, intermediates, or byproducts.[2]

This document provides detailed application notes and protocols for the most common and effective analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A Reverse-Phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound.

Application Note:

This protocol describes a gradient RP-HPLC method for the separation and quantification of this compound from its potential impurities. The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector, as pyrazole derivatives typically exhibit strong UV absorbance. While a specific validated method for this exact compound is not publicly available, the following protocol is based on established methods for similar pyrazoline and pyrazole derivatives.[3]

Experimental Protocol:

A. Instrumentation & Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

B. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic acid or Trifluoroacetic acid (TFA), analytical grade.

  • This compound reference standard.

C. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample, transfer to a 10 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 1 mL of this solution to 10 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

D. Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-31 min: 95% to 5% B31-35 min: 5% B
Flow Rate 1.0 mL/min[3]
Column Temp. 25 °C[3]
Injection Vol. 10 µL

| Detection | UV at 254 nm |

E. Data Analysis:

  • Inject the diluent (blank), followed by the working standard solution (six replicate injections for system suitability) and then the sample solution.

  • System Suitability: For the reference standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the theoretical plate count should be ≥ 2000, and the tailing factor should be ≤ 2.0.

  • Purity Calculation: Determine the area of the main peak and all impurity peaks in the sample chromatogram. Calculate the purity using the area percent method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can also be used for purity assessment, particularly for identifying and quantifying impurities when reference standards for them are not available (qNMR). ¹H NMR is especially useful for this purpose.

Application Note:

This protocol outlines the use of ¹H NMR for the structural confirmation and purity estimation of this compound. The spectrum provides information on the chemical environment of the protons, and the integration of the signals can be used to determine the relative amounts of the main compound and any proton-containing impurities. The chemical shifts provided in the literature for similar pyrazole derivatives can aid in spectral interpretation.[4][5][6]

Experimental Protocol:

A. Instrumentation & Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Pipettes.

B. Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆), as pyrazole protons can be exchangeable.

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid, dimethyl sulfone).

C. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

  • For qNMR, add a precisely weighed amount of a suitable internal standard to the NMR tube.

D. NMR Data Acquisition:

Parameter Value
Nucleus ¹H
Solvent DMSO-d₆
Temperature 25 °C
Pulse Program Standard single pulse (zg30)
Number of Scans 16-64 (depending on concentration)
Relaxation Delay (D1) 5 x T₁ (for qNMR, typically >30s)

| Spectral Width | ~16 ppm |

E. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate all signals corresponding to the main compound and any impurities.

  • Structural Confirmation: Compare the observed chemical shifts and coupling patterns with expected values from the literature for pyrazole structures.[4][7] The spectrum is expected to show signals for the amino (NH₂) protons and the pyrazole ring (NH) proton.

  • Purity Estimation: Calculate the molar percentage of impurities by comparing the integral of impurity signals to the integral of a well-resolved signal from the main compound.

Mass Spectrometry (MS) for Impurity Identification

MS is used to determine the molecular weight of the compound and its impurities. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for separating and identifying unknown impurities.

Application Note:

This protocol describes the use of LC-MS for the purity assessment and impurity identification of this compound. The HPLC method described in Section 1 can be directly coupled to a mass spectrometer. This allows for the determination of the mass-to-charge ratio (m/z) of the main peak and any impurity peaks, aiding in their structural elucidation. A GC-MS spectrum of the target compound is also available, suggesting its suitability for this technique, potentially after derivatization.[8]

Experimental Protocol:

A. Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., Quadrupole or Time-of-Flight).

B. Method:

  • Use the same HPLC conditions as described in Section 1.

  • Divert the column eluent to the mass spectrometer source.

  • MS Parameters (Example for ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature to be optimized (e.g., 10 L/min, 300 °C).

    • Scan Range: m/z 50 - 500.

C. Data Analysis:

  • Obtain the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum for the main peak. The expected [M+H]⁺ for this compound (C₄H₄N₆, MW: 136.12) is m/z 137.13.

  • Extract mass spectra for each impurity peak. The observed m/z can suggest the molecular weight of the impurity. This data, combined with knowledge of the synthetic route, can help propose impurity structures. For example, a common impurity in a related synthesis was identified as a condensation byproduct.[2]

Summary of Quantitative Data

The following table summarizes typical parameters and expected performance characteristics for the analytical methods described. Note that specific values for LOD and LOQ would require formal method validation.

ParameterHPLC-UV¹H NMR (Quantitative)LC-MS
Primary Use Purity, QuantificationStructure, QuantificationIdentification, MW
Typical LOD ~0.01 - 0.1%~0.1 - 0.5%~0.01 - 0.05%
Typical LOQ ~0.03 - 0.3%~0.3 - 1.5%~0.03 - 0.15%
Precision (%RSD) < 2%< 3%< 5% (for quantification)
Accuracy/Recovery 98-102%95-105%N/A (primarily for ID)

Visualizations

Workflow for Purity Assessment

The following diagram illustrates the general workflow for the comprehensive purity assessment of a sample of this compound.

PurityWorkflow cluster_prep Sample Handling & Preparation cluster_reporting Data Review & Reporting Sample Sample Receipt SamplePrep Test Sample Preparation Sample->SamplePrep StdPrep Reference Standard Preparation HPLC HPLC-UV Analysis (Purity & Assay) SamplePrep->HPLC LCMS LC-MS Analysis (Impurity ID) SamplePrep->LCMS NMR NMR Analysis (Structure & Purity) SamplePrep->NMR DataReview Data Review & Integration HPLC->DataReview LCMS->DataReview NMR->DataReview PurityCalc Purity Calculation DataReview->PurityCalc Report Certificate of Analysis (CoA) Generation PurityCalc->Report

Caption: Overall workflow for purity analysis of this compound.

Method Selection Logic

This diagram provides a decision-making framework for selecting the appropriate analytical technique based on the specific analytical goal.

MethodSelection start Analytical Goal? quant Quantitative Purity & Impurity Profile? start->quant Quantification ident Impurity Structure Identification? start->ident Identification confirm Primary Structure Confirmation? start->confirm Confirmation hplc Primary Method: RP-HPLC with UV/DAD quant->hplc qnmr Alternative: Quantitative NMR (qNMR) quant->qnmr lcms Primary Method: LC-MS ident->lcms nmr Primary Method: 1H and 13C NMR confirm->nmr lcms->nmr For full elucidation

Caption: Decision tree for selecting an analytical method for purity assessment.

References

Application of 3,5-Diamino-1H-Pyrazole-4-Carbonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, derivatives of 3,5-diamino-1H-pyrazole-4-carbonitrile have emerged as significant players in cancer research. While research on the specific parent compound is limited, its derivatives have been extensively explored as potent inhibitors of key oncogenic pathways, demonstrating significant potential in the development of novel anticancer therapeutics.

This document provides a detailed overview of the application of this compound derivatives in cancer research, focusing on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2). It includes a summary of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the quantitative data on the inhibitory activities of various pyrazole derivatives against key cancer targets and cell lines.

Table 1: Inhibitory Activity of Pyrazole Derivatives against CDK2

Compound/Derivative NameTargetIC50/Ki (µM)Cancer Cell Line(s)Reference(s)
CAN508 (4-arylazo-3,5-diamino-1H-pyrazole derivative)CDK20.35HT-29[1]
Compound 9 (5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile)CDK2/cyclin A20.96-[1]
Compound 7d CDK2/cyclin A21.47-[1]
Compound 7a (5-((4-Fluorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile)CDK2/cyclin A22.01-[1]
Compound 14 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK20.007 (Ki)A2780 ovarian cancer[2]
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK20.005 (Ki)A2780, OVCAR5 ovarian cancer[2]

Table 2: Inhibitory Activity of Pyrazole Derivatives against JAK2

Compound/Derivative NameTargetIC50 (nM)Cancer Cell Line(s)Reference(s)
Fedratinib (TG-101348)JAK2, JAK2V617F3-[3]
Filgotinib (GLPG0634)JAK1, JAK2, JAK3, TYK210, 28, 810, 116-[3]
JAK/HDAC-IN-1JAK2, HDAC4, 2Hematological cell lines[3]
Ivarmacitinib (SHR0302)JAK1 (selective over JAK2)--[4]
Lestaurtinib (CEP-701)JAK20.9-[4]

Signaling Pathways and Experimental Workflows

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

The CDK2 pathway is a critical regulator of the cell cycle, particularly at the G1/S phase transition. Its aberrant activation is a common feature in many cancers. Pyrazole derivatives have been shown to inhibit CDK2, thereby arresting the cell cycle and inducing apoptosis.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2_CyclinE CDK2 / Cyclin E Complex CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb hyper-phosphorylates S_Phase S Phase Entry CDK2_CyclinE->S_Phase promotes Pyrazole_Inhibitor 3,5-Diamino-1H-pyrazole -4-carbonitrile Derivatives Pyrazole_Inhibitor->CDK2_CyclinE inhibits JAK2_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P dimerizes Nucleus Nucleus STAT3_P->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Pyrazole_Inhibitor 3,5-Diamino-1H-pyrazole -4-carbonitrile Derivatives Pyrazole_Inhibitor->JAK2 inhibits Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Pyrazole Derivatives Start->Compound_Prep Assay_Plate Add Compounds to 384-well Plate Compound_Prep->Assay_Plate Reaction Initiate Kinase Reaction by adding Master Mix Assay_Plate->Reaction Kinase_Mix Prepare Kinase Reaction Master Mix (Enzyme, Substrate, Buffer) Kinase_Mix->Reaction Incubation Incubate at 30°C (e.g., 60 min) Reaction->Incubation Detection Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) Incubation->Detection Incubate2 Incubate at RT (e.g., 40 min) Detection->Incubate2 Luminescence_Prep Add Kinase Detection Reagent (Convert ADP to ATP) Incubate2->Luminescence_Prep Incubate3 Incubate at RT (e.g., 30 min) Luminescence_Prep->Incubate3 Read Measure Luminescence Incubate3->Read Analysis Data Analysis (Calculate % Inhibition, IC50) Read->Analysis End End Analysis->End

References

Application Notes & Protocols: Development of Antimicrobial Agents from 3,5-Diaminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents with new mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing a pyrazole moiety, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] Among these, the 3,5-diaminopyrazole scaffold has emerged as a "privileged structure," serving as a versatile precursor for the synthesis of potent antimicrobial compounds.[1][7] These derivatives have shown significant activity against bacteria, fungi, and mycobacteria, and have also been identified as potent anti-biofilm agents.[1][3][8]

This document provides detailed protocols for the synthesis of various 3,5-diaminopyrazole derivatives, summarizes their antimicrobial activities with quantitative data, and outlines standard methodologies for their biological evaluation.

Section 1: Synthesis of 3,5-Diaminopyrazole Derivatives

The chemical versatility of the 3,5-diaminopyrazole core allows for extensive functionalization, leading to diverse libraries of compounds. Below are protocols for two common synthetic routes.

Protocol 1.1: Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

This protocol describes a two-step synthesis starting from a substituted aniline, which is first diazotized and then cyclized with hydrazine. This class of compounds has been identified as having potent anti-biofilm and antitubercular activities.[3][8]

Step 1: Diazotization and Coupling with Malononitrile

  • Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.[9]

  • Slowly add a cold aqueous solution of sodium nitrite (1.1 eq). Maintain the temperature below 5 °C.

  • In a separate flask, dissolve malononitrile (1.0 eq) and sodium acetate in ethanol. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the malononitrile solution with constant stirring.

  • Stir the reaction mixture for 2-3 hours at 0-5 °C.

  • Filter the resulting precipitate (the hydrazono-malononitrile intermediate), wash with cold water, and dry.[1]

Step 2: Cyclization with Hydrazine

  • Suspend the dried hydrazono-malononitrile intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Add a few drops of a base such as triethylamine or acetic acid to catalyze the reaction.[1][7]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-arylazo-3,5-diamino-1H-pyrazole derivative.

G cluster_0 Step 1: Diazotization & Coupling cluster_1 Step 2: Cyclization Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Intermediate 2-[(Aryl)hydrazono] malononitrile Diazonium->Intermediate 1. Malononitrile, NaOAc 2. Ethanol, 0-5 °C FinalProduct 4-Arylazo-3,5-diamino- 1H-pyrazole Intermediate->FinalProduct 1. Hydrazine Hydrate 2. Ethanol, Reflux

Caption: General synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles.

Section 2: Antimicrobial Activity Data

The antimicrobial potential of 3,5-diaminopyrazole derivatives has been evaluated against a wide range of pathogens. The following tables summarize key quantitative data from various studies.

Table 1: Antitubercular Activity of 3,5-Diaminopyrazole Derivatives

Minimum Inhibitory Concentration (MIC) values were determined against Mycobacterium tuberculosis H37Rv strain.

Compound IDSubstituent (R)MIC (µM)[3]Standard Drug (MIC, µM)[3]
4a 4-Cl12.5 ± 0.61Rifampicin (0.8 ± 0.70)
4b 4-Br25 ± 0.58
5a 4-Cl12.5 ± 0.89
Table 2: Antibacterial and Antifungal Activity of 3,5-Diaminopyrazoles

MIC values were determined for various 3,5-diamino-4-(2'-nitrophenylazo)-1-aryl/heteroarylpyrazoles.[1]

Compound IDR GroupE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)
5a Phenyl6.253.1256.25
5b 4-Chlorophenyl3.1253.1253.125
5c 4-Bromophenyl3.1253.1256.25
5d 4-Nitrophenyl6.256.2512.5
Standard Ciprofloxacin6.256.25-
Standard Fluconazole--6.25
Table 3: Anti-Biofilm Activity of 4-Arylazo-3,5-diamino-1H-pyrazoles

Activity is reported as the percent reduction of cyclic di-GMP, a key messenger for biofilm formation in Pseudomonas aeruginosa.[8]

Compound IDSubstituentc-di-GMP Reduction (%)[8]
1 (3-F) 3-Fluorophenyl73%
27 2-Hydroxyphenyl55%
28 2-Fluoro, 6-Hydroxyphenyl75%

Section 3: Protocols for Antimicrobial Evaluation

Standardized methods are crucial for assessing and comparing the antimicrobial efficacy of newly synthesized compounds.

Protocol 3.1: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (vehicle)

  • Multichannel pipette

Procedure:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient across the plate.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells). Add 10 µL of this inoculum to each well.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum + solvent vehicle). A sterility control (broth only) should also be included.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a microplate reader.

G start Start prep_plate Dispense 100 µL of sterile broth into all wells start->prep_plate add_compound Add 100 µL of test compound to the first well prep_plate->add_compound serial_dilute Perform 2-fold serial dilutions across the plate add_compound->serial_dilute prep_inoculum Prepare standardized microbial inoculum serial_dilute->prep_inoculum add_inoculum Inoculate all test wells with 10 µL of inoculum prep_inoculum->add_inoculum incubate Incubate plate (e.g., 37°C for 24h) add_inoculum->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) incubate->read_results end_process End read_results->end_process

Caption: Workflow for the broth microdilution MIC assay.

Section 4: Known Mechanisms of Action

While the exact mechanism for many pyrazole derivatives is still under investigation, some studies have elucidated their mode of action, revealing targets distinct from many conventional antibiotics.

Anti-Biofilm Activity via c-di-GMP Signaling

Certain 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been shown to combat biofilms, particularly in P. aeruginosa.[8] Biofilms are communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system.[8] These pyrazole compounds do not kill the bacteria but rather act as biofilm dispersal agents. They function by stimulating the activity of a native phosphodiesterase (PDE) enzyme in the bacteria called BifA. Activated BifA then degrades the bacterial second messenger molecule, cyclic di-guanosine monophosphate (c-di-GMP). Lower intracellular levels of c-di-GMP trigger a switch from a sessile (biofilm) to a motile (planktonic) state, causing the biofilm to break apart and release bacteria that are more susceptible to conventional antibiotics.[8]

G compound 3,5-Diaminopyrazole Derivative bifA Phosphodiesterase (BifA) compound->bifA activates cdigmp High c-di-GMP Levels bifA->cdigmp degrades low_cdigmp Low c-di-GMP Levels bifA->low_cdigmp degrades biofilm Biofilm Formation (Sessile State) cdigmp->biofilm promotes dispersal Biofilm Dispersal (Motile State) low_cdigmp->dispersal promotes

Caption: Mechanism of anti-biofilm activity via c-di-GMP degradation.

References

The Versatile Scaffold: 3,5-diamino-1H-pyrazole-4-carbonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of medicinal chemistry and drug discovery now have access to a comprehensive guide on the application of 3,5-diamino-1H-pyrazole-4-carbonitrile in the synthesis of novel kinase inhibitors. These new application notes and protocols detail the synthesis, biological evaluation, and mechanistic insights of pyrazole-based compounds, which have shown significant promise in targeting key kinases involved in cancer and other diseases.

The pyrazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively explored for their therapeutic potential.[1][2] In particular, compounds derived from this compound have demonstrated potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Tropomyosin Receptor Kinases (Trks).[3] The dysregulation of these kinases is a hallmark of numerous pathologies, making them attractive targets for therapeutic intervention.

This document provides detailed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines, a prominent class of kinase inhibitors derived from this compound. Furthermore, it includes a compilation of quantitative data on the biological activity of these compounds, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in their drug development endeavors.

Application Notes

The strategic design of kinase inhibitors often involves the use of heterocyclic scaffolds that can effectively mimic the ATP binding site of the target kinase. This compound serves as an excellent starting material for the construction of such scaffolds due to its inherent chemical reactivity and the presence of multiple functional groups that can be readily modified.

One of the most successful applications of this pyrazole derivative is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system has been identified as a core structure in several potent kinase inhibitors.[3][4] The synthesis typically involves a cyclocondensation reaction between the 3,5-diaminopyrazole and a suitable 1,3-dielectrophile. The resulting pyrazolo[1,5-a]pyrimidine core can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown potent dual inhibitory activity against CDK2 and TRKA, with some compounds exhibiting IC50 values in the nanomolar range.[3] Additionally, modifications of the pyrazole core have led to the discovery of potent JAK inhibitors, which are crucial for treating myeloproliferative neoplasms and inflammatory diseases. The versatility of the this compound building block allows for the generation of diverse chemical libraries, increasing the probability of identifying lead compounds for various kinase targets.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using a pyrazole scaffold, including those derived from or structurally related to this compound.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA [3]

CompoundTarget KinaseIC50 (µM)
6s CDK20.23
TRKA0.45
6t CDK20.09
TRKA0.45
Ribociclib (Reference) CDK20.07
Larotrectinib (Reference) TRKA0.07

Table 2: Inhibitory Activity of Pyrazole Derivatives against various CDKs [2][5]

CompoundTarget KinaseIC50 (µM)
4 CDK20.75
5 CDK20.56
6 CDK20.46
7 CDK20.77
10 CDK20.85
11 CDK20.45
Roscovitine (Reference) CDK20.99
5h CDK20.022
CDK10.028
CDK50.045
CDK90.080
5i CDK20.024
CDK10.033
CDK50.051
CDK90.066
Dinaciclib (Reference) CDK20.018

Table 3: Antiproliferative Activity of Pyrazole Derivatives [5]

CompoundCell LineIC50 (µM)
5 HepG213.14
MCF-78.03

Experimental Protocols

Protocol 1: General Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a key class of kinase inhibitors, starting from a 3,5-diaminopyrazole precursor.

Step 1: Synthesis of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (A precursor to some pyrazolo[1,5-a]pyrimidines) [3]

  • To a solution of malononitrile in the appropriate solvent, add phenylisothiocyanate in the presence of potassium hydroxide.

  • Stir the reaction mixture to form the potassium thiolate salt.

  • Add methyl iodide to the reaction mixture to yield 2-((methylthio)(anilinyl)methylene)malononitrile.

  • The resulting intermediate is then cyclized with hydrazine hydrate to afford 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile [3]

  • A mixture of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (1 equivalent) and the appropriate 1,3-diketone (1 equivalent) is refluxed in glacial acetic acid.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) and dried to afford the desired 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against target kinases.

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the target kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., using ³²P-ATP) or non-radiometric assays (e.g., using phosphospecific antibodies in an ELISA format).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK4_6 activates Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cyclin_E_CDK2->Rb hyperphosphorylates DNA_Replication DNA Replication (S-Phase Entry) S_Phase_Genes->DNA_Replication leads to p21_p27 p21 / p27 p21_p27->Cyclin_D_CDK4_6 inhibits p21_p27->Cyclin_E_CDK2 inhibits Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription activates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK inhibits

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Cyclocondensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Kinase Assay (Determine IC50 values) Purification->In_Vitro_Screening Cell_Based_Assay Cell-Based Assays (Antiproliferative Activity) In_Vitro_Screening->Cell_Based_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End End: Potential Drug Candidate In_Vivo_Studies->End

Caption: General experimental workflow for kinase inhibitor drug discovery.

References

Application Notes and Protocols: Functionalized Pyrazole Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of functionalized pyrazole derivatives in click chemistry. Pyrazole-containing compounds are significant in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1] Click chemistry, a class of rapid, selective, and high-yield reactions, provides an efficient way to create complex molecules with pyrazole scaffolds.[2] This guide covers key applications, quantitative data, detailed experimental procedures, and visual diagrams of relevant workflows and pathways.

I. Applications Overview

Functionalized pyrazole derivatives are versatile building blocks in various click chemistry applications, including:

  • Drug Discovery and Development: The pyrazole nucleus is a cornerstone of several approved drugs.[1] Click chemistry facilitates the rapid synthesis of libraries of pyrazole-containing compounds for screening as potential therapeutic agents, such as kinase inhibitors. The resulting triazole linkage is stable and can act as a pharmacophore itself.

  • Bioconjugation: Pyrazole derivatives functionalized with azide or alkyne handles can be conjugated to biomolecules such as proteins, peptides, and nucleic acids. This is crucial for applications like antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.

  • Fluorescent Probes and Bioimaging: The incorporation of pyrazole moieties into fluorescent dyes through click chemistry allows for the development of probes for bioimaging.[3][4] These probes can be designed to target specific cellular components or to be sensitive to their microenvironment.

  • Materials Science: Pyrazole derivatives are used in the synthesis of functional polymers and metal-organic frameworks (MOFs). Click chemistry provides a robust method for creating these materials with tailored properties for applications in gas separation, catalysis, and sensing.[5][6]

II. Quantitative Data

The efficiency of click reactions involving pyrazole derivatives can be quantified by reaction yields and kinetics. The following tables summarize representative data from the literature to facilitate comparison.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Functionalized Pyrazoles
Pyrazole Reactant (Alkyne/Azide)Counter ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
Pyrazolyl AzidePhenylacetyleneCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O3-1675-95[7]
1-(Prop-2-yn-1-yl)-1H-pyrazoleBenzyl AzideCuIt-butanol/H₂O2>90[2]
Pyrazolyl Azide4-EthynyltolueneCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O3-1688[7]
Pyrazolyl Azide1-Ethynyl-4-nitrobenzeneCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O3-1692[7]
Table 2: Biological Activity of Pyrazole-Triazole Hybrids
Compound IDTargetAssayIC₅₀ (µM)Reference
Diaryl-pyrazole 4bCOX-2In vitro inhibition0.017[1]
Diaryl-triazole 15aCOX-2In vitro inhibition0.002[1]
Pyrazole-triazole 8cMCF-7 cancer cell lineMTT assay2.8 ± 0.4[8]
Pyrazole-triazole 8fMCF-7 cancer cell lineMTT assay3.1 ± 0.4[8]
Pyrazole-triazole 8dMCF-7 cancer cell lineMTT assay3.5 ± 0.2[8]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving functionalized pyrazole derivatives in click chemistry.

Protocol 1: Synthesis of a Functionalized Pyrazole-Alkyne

This protocol describes a general method for the N-alkylation of a pyrazole with propargyl bromide to introduce a terminal alkyne handle.

Materials:

  • Substituted pyrazole

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted pyrazole (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc) to afford the desired N-propargylated pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a pyrazole-triazole conjugate using a copper(I) catalyst.[9]

Materials:

  • Pyrazole-alkyne derivative (1.0 eq)

  • Azide derivative (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 v/v)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the pyrazole-alkyne derivative and the azide derivative in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • After completion, add water to the reaction mixture and extract the product with DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-triazole conjugate.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol describes the labeling of an azide-modified biomolecule with a pyrazole derivative functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO).

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4)

  • Pyrazole-DBCO conjugate (e.g., dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a solution of the azide-modified biomolecule in PBS at a desired concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of the pyrazole-DBCO conjugate in DMSO (e.g., 10 mM).

  • Add the pyrazole-DBCO stock solution to the biomolecule solution to achieve a final molar excess of the DBCO reagent (e.g., 5-20 fold excess). The final concentration of DMSO should be kept low (typically <5% v/v) to avoid denaturation of the biomolecule.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific reactants and their concentrations.

  • Remove the excess unreacted pyrazole-DBCO reagent by a suitable purification method such as size-exclusion chromatography (e.g., using a desalting column), dialysis, or precipitation.

  • Analyze the resulting pyrazole-biomolecule conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy (if the pyrazole is fluorescent).

IV. Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of functionalized pyrazole derivatives in click chemistry.

G cluster_synthesis Synthesis of Pyrazole-Triazole Conjugate Pyrazole Functionalized Pyrazole Alkyne_Mod Introduce Alkyne (e.g., Propargylation) Pyrazole->Alkyne_Mod Pyrazole_Alkyne Pyrazole-Alkyne Alkyne_Mod->Pyrazole_Alkyne CuAAC CuAAC Click Chemistry Pyrazole_Alkyne->CuAAC Azide Azide-containing Molecule Azide->CuAAC Pyrazole_Triazole Pyrazole-Triazole Conjugate CuAAC->Pyrazole_Triazole

General workflow for synthesizing a pyrazole-triazole conjugate via CuAAC.

G cluster_workflow High-Throughput Screening Workflow for Pyrazole-Based Kinase Inhibitors Library Pyrazole-Triazole Compound Library (via Click Chemistry) Primary_Screen Primary High-Throughput Screening (HTS) (e.g., Kinase Activity Assay) Library->Primary_Screen Hits Initial 'Hits' (Active Compounds) Primary_Screen->Hits Dose_Response Dose-Response and IC₅₀ Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity Selectivity Profiling (Panel of Kinases) Confirmed_Hits->Selectivity Lead_Candidate Lead Candidate(s) Selectivity->Lead_Candidate SAR Structure-Activity Relationship (SAR) Studies Lead_Candidate->SAR SAR->Library Iterative Design

Workflow for identifying kinase inhibitors from a pyrazole-based library.

G cluster_pathway Inhibition of JAK/STAT Signaling by a Pyrazole-Based Inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits

Mechanism of action for a pyrazole-based JAK inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent and straightforward method is the condensation reaction between a malononitrile derivative and hydrazine hydrate.[1][2] This approach is widely utilized for the synthesis of various diaminopyrazoles.

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can arise from several factors including incomplete reactions, suboptimal temperature control, incorrect stoichiometry of reactants, or the formation of side products.[3][4] The choice of solvent can also play a critical role in the yield, as the product may have partial solubility in the reaction medium, preventing complete precipitation.[5]

Q3: I am observing unexpected side products in my reaction. What could they be?

A3: Side reactions are a common issue. Depending on the specific precursors and reaction conditions, you might be forming alternative heterocyclic systems. For instance, when using substituted malononitriles, different pyridazine or pyrazolopyridazine derivatives can be formed.[3] It is crucial to control the reaction temperature and duration to minimize the formation of these byproducts.

Q4: How can I purify the crude this compound product?

A4: Recrystallization from a suitable solvent is a common purification method. For pyrazoles that are difficult to crystallize directly, an alternative method is the formation of an acid addition salt.[6] The pyrazole can be dissolved in a suitable solvent and treated with an acid (e.g., hydrochloric acid) to precipitate the salt, which can then be isolated and neutralized to give the pure pyrazole.

Troubleshooting Guide

Issue 1: Low or No Product Formation

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature.[4] For instance, some syntheses are conducted at room temperature overnight, while others may require refluxing for several hours.[3][5]

  • Possible Cause: Improper reaction temperature.

    • Solution: The reaction of malononitrile derivatives with hydrazine can be exothermic.[5] It is important to control the temperature, potentially by adding the hydrazine hydrate dropwise while cooling the reaction mixture. Conversely, some reactions may require heating to proceed to completion.[3]

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Ensure the correct molar ratios of reactants are used. Typically, a slight excess of hydrazine hydrate (e.g., 1.15-1.2 equivalents) is used to ensure the complete conversion of the malononitrile derivative.[5]

Issue 2: Product is Impure

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: Improve the reaction conditions as described above to drive the reaction to completion. The crude product can be washed with a solvent in which the product is insoluble, but the starting materials are soluble.

  • Possible Cause: Formation of side products.

    • Solution: Optimize the reaction conditions, particularly temperature and reaction time, to favor the formation of the desired product.[3] Purification via recrystallization or column chromatography may be necessary. For challenging separations, converting the desired pyrazole to its salt to facilitate crystallization can be an effective strategy.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Pyrazole Synthesis Yield

PrecursorsCatalyst/SolventTemperatureTimeYield (%)Reference
Phenacylmalononitrile, Hydrazine HydrateEthanolRoom Temp.8 h90[3]
Phenacylmalononitrile, Hydrazine HydrateEthanolReflux5 h35[3]
3-Oxo-3-phenylpropanenitrile, Trichloroacetonitrile, Hydrazine HydrateDioxaneReflux30 min93[7][8]
Benzaldehydes, Malononitrile, Phenyl HydrazineLDH@PTRMS@DCMBA@CuI / H₂O/EtOH55 °C15-27 min85-93[9]

Note: The table presents data from the synthesis of related pyrazole derivatives to illustrate the impact of varying reaction conditions on product yield.

Experimental Protocols

Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a reported synthesis of a closely related analog and serves as a representative example.[7][8]

Materials:

  • 3-Oxo-3-phenylpropanenitrile

  • Trichloroacetonitrile

  • Hydrazine hydrate

  • Dioxane

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile and trichloroacetonitrile is prepared to form the intermediate, (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile.

  • The intermediate (10 mmol) is then refluxed in dioxane (20 mL) for 30 minutes.

  • The reaction mixture is allowed to cool to room temperature.

  • The resulting crystalline product is collected by filtration.

  • The product can be further purified by recrystallization from a suitable solvent like dioxane to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[7]

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_reaction Monitor Reaction by TLC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes side_products Significant Side Products? incomplete_reaction->side_products No increase_time_temp->check_reaction check_stoichiometry Verify Stoichiometry of Reactants optimize_conditions Optimize Temperature and Reagent Addition side_products->optimize_conditions Yes purification Implement Purification Strategy (Recrystallization, Salt Formation) side_products->purification No optimize_conditions->check_reaction success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield.

ReactionPathway malononitrile Malononitrile Derivative intermediate Reaction Intermediate malononitrile->intermediate + Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization side_product Potential Side Products (e.g., Pyridazines) intermediate->side_product Alternative Reaction Pathway (e.g., incorrect temp.)

Caption: Synthesis and potential side reaction pathway.

References

Technical Support Center: Synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the condensation of malononitrile with hydrazine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Malononitrile can dimerize or polymerize over time. Hydrazine hydrate can degrade.1a. Use freshly distilled or commercially available high-purity malononitrile. 1b. Use fresh, high-quality hydrazine hydrate.
2. Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is too low, the reaction may be slow or incomplete. If too high, it can lead to side reactions and degradation.2a. Maintain the reaction temperature within the recommended range (typically room temperature to gentle reflux, depending on the specific protocol). 2b. For exothermic reactions, consider portion-wise addition of hydrazine hydrate to control the temperature.
3. Incorrect Stoichiometry: An incorrect molar ratio of malononitrile to hydrazine can lead to incomplete reaction or the formation of side products.3a. Ensure accurate measurement of starting materials. A slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) is sometimes used to drive the reaction to completion.
4. Inefficient Cyclization: The intermediate may not be cyclizing efficiently to form the pyrazole ring.4a. Ensure the reaction is stirred for the recommended duration. 4b. The choice of solvent can be critical; ethanol is commonly used and generally effective.
Product Discoloration (Yellow, Brown, or Orange Solid) 1. Impurities in Hydrazine: Commercial hydrazine can contain colored impurities or degrade to form them.1a. Use high-purity hydrazine hydrate. 1b. Purification of the final product by recrystallization can often remove colored impurities.
2. Side Reactions: Unwanted side reactions can produce colored by-products.2a. Optimize reaction conditions (temperature, reaction time) to minimize side product formation. 2b. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation.
3. Air Oxidation: The product or intermediates may be susceptible to air oxidation, leading to colored species.3a. Conduct the reaction under an inert atmosphere.
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery after filtration.1a. Cool the reaction mixture in an ice bath to maximize precipitation before filtration. 1b. If the product is still soluble, carefully evaporate the solvent under reduced pressure and purify the residue.
2. Co-precipitation of Impurities: Impurities may precipitate along with the desired product.2a. Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is the most effective method for purification. 2b. Column chromatography can be used for purification if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

While specific quantitative data is scarce in the literature for this exact compound, based on the reactivity of the starting materials (malononitrile and hydrazine), the following are potential impurities:

  • Unreacted Starting Materials: Residual malononitrile or hydrazine hydrate.

  • Malononitrile Dimer/Trimer: Malononitrile can undergo self-condensation.

  • Hydrazine Condensation Products: Hydrazine can react with itself or with impurities.

  • Incomplete Cyclization Products: Open-chain intermediates that have not cyclized to form the pyrazole ring.

  • Oxidation Products: The amino groups on the pyrazole ring can be susceptible to oxidation, leading to colored impurities.

  • Side-Reaction Products from Malononitrile: Malononitrile is a reactive methylene compound and can participate in various side reactions depending on the reaction conditions.

Q2: How can I confirm the purity of my synthesized this compound?

Several analytical techniques can be used to assess the purity of your product:

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and help identify and quantify impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. Techniques like LC-MS can be used to separate and identify impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., -NH₂, -C≡N).

Q3: What is the best solvent for recrystallizing this compound?

The choice of recrystallization solvent depends on the solubility of the product and its impurities. Commonly used solvents for pyrazole derivatives include:

  • Ethanol

  • Water

  • Dioxane

  • Mixtures of the above solvents

It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.

Q4: My reaction mixture turned dark brown. Is the synthesis ruined?

Not necessarily. Discoloration is a common issue, often due to minor impurities. The desired product can often be isolated and purified from the colored mixture by recrystallization. Activated carbon treatment during recrystallization can also help to remove colored impurities.

Experimental Protocols

Synthesis of this compound from Malononitrile and Hydrazine Hydrate

This protocol is a generalized procedure based on common synthetic methods for aminopyrazoles.

Materials:

  • Malononitrile

  • Hydrazine hydrate (85% or higher)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.1-1.2 eq) to the solution at room temperature. The reaction may be exothermic, so control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or at a gentle reflux for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, a precipitate of the product should form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent like ethanol or water.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 Malononitrile P1 Mixing in Solvent (e.g., Ethanol) SM1->P1 SM2 Hydrazine Hydrate SM2->P1 P2 Reaction at RT or Reflux P1->P2 W1 Precipitation P2->W1 W2 Filtration & Washing W1->W2 W3 Drying W2->W3 W4 Recrystallization W3->W4 FP This compound W3->FP Crude Product W4->FP

Caption: Experimental workflow for the synthesis of this compound.

ImpurityFormation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products & Impurities R1 Malononitrile DesiredPath Desired Reaction R1->DesiredPath SidePath1 Side Reactions (Malononitrile) R1->SidePath1 R2 Hydrazine R2->DesiredPath SidePath2 Side Reactions (Hydrazine) R2->SidePath2 IncompletePath Incomplete Cyclization DesiredPath->IncompletePath Product This compound DesiredPath->Product Impurity1 Oligomers/ Polymers SidePath1->Impurity1 Impurity2 Hydrazine By-products SidePath2->Impurity2 Impurity3 Open-chain Intermediates IncompletePath->Impurity3

Caption: Potential pathways for product and impurity formation.

Technical Support Center: Purification of 3,5-Diamino-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,5-diamino-1H-pyrazole-4-carbonitrile and its derivatives. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Low Recovery Yield After Recrystallization

Potential Cause Recommended Solution
The compound is partially soluble in the cold solvent.- Ensure the solvent is sufficiently cooled before filtering. - Wash the collected crystals with a minimal amount of the ice-cold recrystallization solvent.
Too much solvent was used.- Concentrate the solution by carefully evaporating some of the solvent before cooling.
Premature crystallization during hot filtration.- Use a pre-heated funnel and filter flask. - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.
Adsorption of the product onto activated charcoal.- Use the minimum amount of activated charcoal necessary to remove colored impurities.[1] - Consider alternative methods for color removal if yields are consistently low.

Issue 2: Oiling Out During Recrystallization

Potential Cause Recommended Solution
The compound's melting point is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a mixed solvent system.
The solution is too concentrated.- Add more hot solvent to the mixture to achieve complete dissolution before cooling.
The solution is being cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

Issue 3: No Crystal Formation Upon Cooling

Potential Cause Recommended Solution
The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent.[1] - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists.
Lack of nucleation sites.- Scratch the inside of the flask with a glass rod to create nucleation sites.[1] - Add a seed crystal of the pure compound.

Issue 4: Product Remains Contaminated After Purification

Potential Cause Recommended Solution
Impurities have similar solubility to the product.- Perform a second recrystallization.[1] - Consider using a different solvent or a mixed-solvent system for recrystallization.
Insoluble impurities are present.- Perform a hot filtration step to remove any undissolved material before allowing the solution to cool.
Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]
For column chromatography, poor separation of spots on TLC.- Optimize the mobile phase by testing different solvent systems and ratios to achieve better separation on the TLC plate before running the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the recrystallization of this compound derivatives?

A1: The choice of solvent is highly dependent on the specific substituents of the pyrazole derivative. However, common solvents that have been used for the recrystallization of pyrazole compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, water, petroleum ether, and dioxane.[1][2][3] Mixed solvent systems, such as ethanol-water or hexane/ethyl acetate, are also frequently effective.[1][2]

Q2: How can I remove colored impurities from my product?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities, which are then removed during the hot filtration step. It is important to use activated charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.[1]

Q3: My compound is a basic pyrazole derivative and it streaks on the silica gel column. What can I do?

A3: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of silica. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%). Alternatively, you can prepare the silica gel slurry with the eluent containing triethylamine before packing the column.[2]

Q4: What are some common impurities I might encounter in the synthesis of this compound derivatives?

A4: Impurities can arise from starting materials or side reactions during the synthesis.[4] For instance, in syntheses involving hydrazines, degradation of the hydrazine reagent can introduce impurities.[4] If unsymmetrical starting materials are used, regioisomers can also be a significant impurity.[4] Discoloration of the reaction mixture may indicate the formation of colored byproducts, particularly when using hydrazine salts.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals.

Protocol 3: Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes purification data for some this compound derivatives found in the literature.

CompoundPurification MethodSolvent/Eluent SystemYield (%)
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrileRecrystallizationDioxane93%
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrileRecrystallizationDioxane95%
3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrileRecrystallizationn-Propanol93%
4-Amino-1-(3-bromophenyl)-1H-pyrazole-3,5-dicarbonitrileColumn ChromatographyEthyl ether:light petroleum (3:2)-
3-(4-Amino-3,5-dicyanopyrazol-1-yl)-4-methyl-benzoic acid cyanomethyl esterColumn ChromatographyEthyl acetate: light petroleum (2:3)-
4-Amino-1-(3-cyanophenyl)-1H-pyrazole-3,5-dicarbonitrileColumn ChromatographyEthyl acetate: light petroleum (1:3)-

Note: Yields are often reported for the synthesis step including purification and may not solely reflect the efficiency of the purification method.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: Experimental workflow for the purification of pyrazole derivatives.

Troubleshooting_Tree cluster_recrystallization Recrystallization Issues cluster_solutions Solutions start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield impure_product Product Impure? start->impure_product solution_oiling Change Solvent Slow Cooling Add More Solvent oiling_out->solution_oiling Yes solution_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution_no_crystals Yes solution_low_yield Cool Thoroughly Minimize Wash Solvent Check Charcoal Amount low_yield->solution_low_yield Yes solution_impure Repeat Purification Optimize TLC Use Modifiers (e.g., Et3N) impure_product->solution_impure Yes

Caption: Troubleshooting decision tree for pyrazole purification.

References

troubleshooting guide for the cyclocondensation of 1,3-dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the cyclocondensation of 1,3-dicarbonyl compounds. The following sections offer detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in optimizing these crucial reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclocondensation of 1,3-dicarbonyl compounds, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in cyclocondensation reactions involving 1,3-dicarbonyl compounds can stem from several factors. The primary areas to investigate are reaction conditions, catalyst activity, and reactant purity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: The reaction temperature can significantly influence the yield. Consider optimizing the temperature by running the reaction at incrementally higher or lower temperatures to find the optimal point. For instance, some Knoevenagel condensations that are sluggish at room temperature may see improved yields with gentle heating (e.g., 40-80°C).[1] Solvent: The choice of solvent can impact reaction rates and equilibrium. For reactions that produce water, using a solvent that allows for azeotropic removal with a Dean-Stark apparatus (e.g., toluene) can drive the reaction to completion.[2] In other cases, polar aprotic solvents like DMF or acetonitrile may be more effective.[3] Reaction Time: Insufficient or excessive reaction times can lead to low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]
Catalyst Inactivity or Inappropriateness Catalyst Choice: The catalyst is crucial for the reaction's success. For base-catalyzed reactions like the Knoevenagel condensation, a weak base such as piperidine or ammonium acetate is often preferred to prevent self-condensation of the aldehyde.[1] For acid-catalyzed reactions, a range of Brønsted or Lewis acids can be employed.[4] If a standard catalyst is not effective, consider exploring alternatives. Catalyst Loading: The amount of catalyst can be critical. Too little may result in an incomplete reaction, while too much can lead to side product formation.[1] Perform a series of experiments with varying catalyst concentrations to find the optimal loading.
Unfavorable Reaction Equilibrium Water Removal: As many cyclocondensation reactions produce water, its presence can inhibit the reaction equilibrium.[1][2] The use of a Dean-Stark apparatus or the addition of dehydrating agents like molecular sieves can effectively remove water and improve yields.[2]
Impure Reactants Purity Check: Impurities in the 1,3-dicarbonyl compound, aldehyde/ketone, or nitrogen source can significantly hinder the reaction.[1][4] Ensure the purity of your starting materials by checking their specifications or purifying them before use.

Question 2: My reaction is not proceeding to completion, and a significant amount of starting material remains. What should I do?

Answer:

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions to favor the forward reaction.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Increase Reaction Time/Temperature: As a first step, consider increasing the reaction time and/or temperature. Monitor the reaction by TLC to observe any changes in the consumption of starting materials.[1][3]
Inadequate Catalyst Activity Use a More Active Catalyst: If extending the reaction time and increasing the temperature do not lead to significant improvement, your catalyst may not be active enough. Consider switching to a more potent catalyst. For example, in the Hantzsch pyridine synthesis, Lewis acids like Yb(OTf)₃ have been shown to be effective.[4]
Reversible Reaction Shift the Equilibrium: If the reaction is reversible, you need to shift the equilibrium towards the product. This can be achieved by removing a byproduct, such as water, as mentioned previously.
Poor Solubility of Reactants Change the Solvent: If your reactants are not fully dissolved in the reaction solvent, this can limit the reaction rate. Choose a solvent in which all reactants are fully soluble at the reaction temperature.

Question 3: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity?

Answer:

The formation of side products is a frequent challenge in organic synthesis. Understanding the potential side reactions in your specific cyclocondensation can help in devising a strategy to minimize them.

Common Side Reactions and Minimization Strategies:

Side Reaction Minimization Strategies
Self-condensation of the Aldehyde/Ketone This is more likely with stronger bases. Use a weak base as a catalyst, such as piperidine or ammonium acetate.[1]
Michael Addition The α,β-unsaturated product can sometimes react with another molecule of the 1,3-dicarbonyl compound. This is often favored by longer reaction times and higher temperatures.[1] Carefully monitor the reaction by TLC and stop it once the desired product is formed. Controlling the stoichiometry of the reactants can also help.[1]
Oxidation of the Product In some cases, such as the Hantzsch synthesis, the dihydropyridine product can be oxidized to the corresponding pyridine.[4] To avoid this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Formation of Regioisomers When using unsymmetrical 1,3-dicarbonyl compounds or reactants with multiple reactive sites, the formation of regioisomers is possible. The choice of catalyst and reaction conditions can influence the regioselectivity. A thorough literature search for your specific substrate combination is recommended.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in cyclocondensation reactions of 1,3-dicarbonyl compounds.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_purity Check Reactant Purity start->check_purity side_products Side Product Formation start->side_products optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure change_catalyst Change Catalyst optimize_conditions->change_catalyst If no improvement success Successful Reaction optimize_conditions->success If yield improves remove_water Remove Water change_catalyst->remove_water If still no improvement change_catalyst->success If yield improves remove_water->success If yield improves adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry milder_conditions Use Milder Conditions adjust_stoichiometry->milder_conditions adjust_stoichiometry->success If selectivity improves inert_atmosphere Use Inert Atmosphere milder_conditions->inert_atmosphere If oxidation is an issue milder_conditions->success If selectivity improves inert_atmosphere->success

Caption: A decision-making flowchart for troubleshooting cyclocondensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are 1,3-dicarbonyl compounds? A: 1,3-Dicarbonyl compounds are organic molecules that contain two carbonyl groups separated by a single carbon atom.[5] This structural feature makes the intervening methylene protons acidic, allowing for the ready formation of a nucleophilic enolate.

Q2: What types of heterocycles can be synthesized from 1,3-dicarbonyl compounds? A: 1,3-Dicarbonyl compounds are versatile precursors for a wide variety of heterocycles, including pyridines, pyrimidines, pyrazoles, isoxazoles, and many others.[5][6][7]

Q3: How do I choose the right catalyst for my reaction? A: The choice of catalyst depends on the specific type of cyclocondensation reaction. For reactions like the Knoevenagel condensation, a weak base is typically used.[1] For the Hantzsch pyridine synthesis, both Brønsted and Lewis acids can be effective catalysts.[4] It is often necessary to screen a few catalysts to find the most effective one for your specific substrates.

Q4: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[3] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.

Experimental Protocols

Protocol 1: Hantzsch Pyridine Synthesis (Microwave-Assisted)

This protocol describes a general procedure for the microwave-assisted Hantzsch synthesis of a 1,4-dihydropyridine.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1 mmol)

  • Active methylene compound (e.g., malononitrile) (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the aldehyde (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with a small amount of cold ethanol.

  • The product can be further purified by recrystallization.

Reaction Workflow and Mechanism

The following diagram illustrates a general workflow for a cyclocondensation reaction and a simplified mechanism.

ReactionWorkflow cluster_workflow Experimental Workflow cluster_mechanism Simplified General Mechanism Reactant Mixing Reactant Mixing Reaction (Heating/Stirring) Reaction (Heating/Stirring) Reactant Mixing->Reaction (Heating/Stirring) Workup Workup Reaction (Heating/Stirring)->Workup Purification Purification Workup->Purification Product Product Purification->Product Enolate Formation Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Heterocycle Heterocycle Dehydration->Heterocycle

Caption: A generalized experimental workflow and reaction mechanism for cyclocondensation.

References

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Yield During Cyclocondensation

Q1: I am experiencing low to no yield in the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound. What are the likely causes and how can I optimize the reaction?

A1: Low yields in this foundational reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of both the 3-aminopyrazole and the 1,3-dicarbonyl compound. Impurities can lead to unwanted side reactions and inhibit catalyst activity.

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that also serves as an acid catalyst. For higher boiling points to drive the reaction, consider solvents like DMF or DMSO.

    • Catalysis: The reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases (e.g., sodium ethoxide, piperidine). The choice of catalyst can significantly impact the reaction rate and regioselectivity. Optimization of catalyst loading is crucial.

    • Temperature and Time: These reactions often necessitate elevated temperatures (reflux). If the yield is low, incrementally increase the reaction time and temperature while monitoring the progress via Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and enhance yields compared to conventional heating methods.[1][][3] If available, this is a highly recommended alternative.

Issue 2: Formation of Undesired Regioisomers

Q2: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidin-7-one and pyrazolo[1,5-a]pyrimidin-5-one isomers. How can I control the regioselectivity?

A2: Achieving high regioselectivity is a primary challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The outcome is highly dependent on the substitution patterns of the reactants and the reaction conditions.

  • Nature of the 1,3-Dicarbonyl Compound: The structure of the 1,3-dicarbonyl compound is a key determinant of regioselectivity.

    • With unsymmetrical β-diketones , the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the 3-aminopyrazole.

    • The use of β-ketoesters typically favors the formation of pyrazolo[1,5-a]pyrimidin-7-ones.

  • Reaction Conditions:

    • Acidic vs. Basic Conditions: The pH of the reaction medium can influence which nitrogen atom of the aminopyrazole acts as the initial nucleophile. Acidic conditions can favor the formation of one regioisomer, while basic conditions may favor the other.[4]

    • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the 3-aminopyrazole and the reaction pathway, thereby affecting the isomeric ratio.

  • Strategic Choice of Precursors: The use of β-enaminones as the 1,3-biselectrophilic partner can offer greater control over regioselectivity. The reaction often proceeds through an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[5]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to separate the desired pyrazolo[1,5-a]pyrimidine isomer from byproducts and unreacted starting materials. What purification strategies are most effective?

A3: Purification can be challenging, especially with isomeric mixtures.

  • Chromatography: Column chromatography is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. Gradient elution is often necessary to achieve good separation.

  • Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization can be an effective purification technique. Experiment with different solvent systems to find optimal conditions.

  • Derivative Formation: In some cases, it may be beneficial to derivatize the mixture to facilitate separation. For example, if one isomer has a reactive functional group that the other lacks, a selective reaction can be performed to alter its polarity, making chromatographic separation easier.

Data Presentation: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

The following tables summarize quantitative data on the synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the influence of reaction conditions on yield and regioselectivity.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

EntryReactantsMethodTimeYield (%)Reference
13-amino-5-methylpyrazole, 1-phenyl-1,3-butanedioneConventional Heating8 h75[6]
23-amino-5-methylpyrazole, 1-phenyl-1,3-butanedioneMicrowave Irradiation10 min92[6]
35-aminopyrazole, enaminosulfoneConventional Heating6 h70-85[3]
45-aminopyrazole, enaminosulfoneMicrowave Irradiation15 min90-95[3]

Table 2: Influence of Catalyst and Solvent on Isomer Ratio (Hypothetical Data for Illustrative Purposes)

Entry3-Aminopyrazole1,3-DicarbonylCatalystSolventIsomer Ratio (7-one : 5-one)Total Yield (%)
13-Amino-5-phenylpyrazoleEthyl benzoylacetateAcetic AcidAcetic Acid95 : 585
23-Amino-5-phenylpyrazoleEthyl benzoylacetateSodium EthoxideEthanol10 : 9078
33-Amino-5-methylpyrazoleBenzoylacetonePiperidineToluene20 : 8082
43-Amino-5-methylpyrazoleBenzoylacetonep-Toluenesulfonic acidToluene85 : 1575

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,7-Diaryl-substituted Pyrazolo[1,5-a]pyrimidines via Microwave-Assisted Cyclocondensation [5]

This protocol describes a solvent- and catalyst-free synthesis under microwave irradiation.

  • Reactant Preparation: In a microwave process vial, combine the β-enaminone (1.0 mmol) and the corresponding NH-5-aminopyrazole (1.0 mmol).

  • Microwave Reaction: Seal the vial and subject it to microwave irradiation at 180 °C for 2 minutes.

  • Work-up: After cooling, add a mixture of ethanol-water to the reaction vial.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidine. Yields are typically in the range of 88-97%.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones [7]

This method generally favors the formation of the 7-one isomer.

  • Reaction Setup: A mixture of the appropriate 3-aminopyrazole (1 equivalent) and a β-ketoester (1.1 equivalents) in glacial acetic acid is prepared.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones [7]

This protocol provides a route to the less common 5-one isomer.

  • Reactant Preparation: 3-Aminopyrazole is reacted with a suitable biselectrophile such as 1,3-dimethyluracil.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent with a base catalyst.

  • Work-up and Purification: The product is isolated and purified using standard techniques such as column chromatography.

Mandatory Visualizations

Signaling Pathway

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with significant activity as protein kinase inhibitors.[1][8][9] Several derivatives have been investigated as potent inhibitors of Tropomyosin Receptor Kinases (Trks), which are key regulators in cellular signaling pathways often dysregulated in cancer.[10]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Activates Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk_Receptor Binds PLCg PLCγ Pathway Dimerization->PLCg MAPK RAS-MAPK Pathway Dimerization->MAPK PI3K PI3K-AKT Pathway Dimerization->PI3K Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Dimerization Inhibits Cell_Survival Cell Survival PLCg->Cell_Survival Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation PI3K->Cell_Survival PI3K->Proliferation Synthesis_Workflow Start Start: Select Starting Materials (3-Aminopyrazole & 1,3-Dicarbonyl) Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction_Setup Reaction_Type Choose Reaction Method Reaction_Setup->Reaction_Type Conventional Conventional Heating (Reflux) Reaction_Type->Conventional Traditional Microwave Microwave Irradiation Reaction_Type->Microwave Rapid Workup Reaction Work-up (Quenching, Extraction) Conventional->Workup Microwave->Workup Purification Purification Workup->Purification Chromatography Column Chromatography Purification->Chromatography Mixture Recrystallization Recrystallization Purification->Recrystallization Solid Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization Recrystallization->Characterization End End: Pure Regioisomer Characterization->End

References

optimization of reaction conditions for synthesizing 5-amino-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my 5-amino-1H-pyrazole-4-carbonitrile product consistently low?

A1: Low yields can stem from several factors, including incomplete reactions, formation of side products, or product degradation.[1] Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.

    • Solution: Systematically screen a range of temperatures to find the optimal condition for your specific substrates and catalyst system. For instance, some syntheses are conducted at room temperature, while others require reflux.[2][3]

  • Inefficient Catalyst: The choice and amount of catalyst are crucial. An inappropriate or inactive catalyst will result in a sluggish or incomplete reaction.

    • Solution: Experiment with different catalysts. A variety of catalysts have been reported to be effective, including inorganic bases, organocatalysts, and metal-based catalysts.[3][4][5] Ensure the catalyst is not poisoned and is used in the recommended catalytic amount.

  • Incorrect Solvent: The solvent plays a critical role in dissolving reactants and facilitating the reaction. A poor choice of solvent can hinder the reaction.

    • Solution: Test a range of solvents with varying polarities. Ethanol, methanol, water, and trifluoroethanol have been successfully used.[6] In some cases, a mixture of solvents like H2O/EtOH can be beneficial.[7]

  • Purity of Reactants: Impurities in the starting materials, such as (ethoxymethylene)malononitrile or the hydrazine derivative, can interfere with the reaction and lead to side products.

    • Solution: Ensure the purity of your reactants. Recrystallize or purify them if necessary. Phenylhydrazine derivatives, for example, can be sensitive to air and light.[1]

Q2: I am observing the formation of significant impurities alongside my desired product. How can I minimize them?

A2: Impurity formation is a common challenge and is often related to side reactions or the presence of unreacted starting materials.

  • Isomeric Impurities: Depending on the substitution pattern of the hydrazine, the formation of regioisomers is possible.

    • Solution: The choice of solvent and reaction conditions can influence regioselectivity. For example, using trifluoroethanol as a solvent has been shown to provide excellent regioselectivity in some cases.[6] Careful monitoring of the reaction by TLC or LC-MS can help in optimizing conditions to favor the desired isomer.

  • Uncyclized Intermediates: The reaction proceeds through an intermediate which may not fully cyclize to the pyrazole ring.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature.[1] The use of an appropriate catalyst is also key to promote efficient cyclization.

  • Hydrolysis of Nitrile Group: The carbonitrile group can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases and water.

    • Solution: Maintain anhydrous conditions if possible and use milder reaction conditions. A neutral or slightly basic pH is often preferred.

Q3: The work-up and purification of my product are proving difficult. What are the best practices?

A3: Effective product isolation and purification are essential for obtaining a high-purity compound.

  • Product Precipitation: In many cases, the product will precipitate from the reaction mixture upon cooling.

    • Solution: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[1] The solid can then be collected by filtration.

  • Solvent Extraction: If the product does not precipitate, it can be extracted using a suitable solvent.

    • Solution: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Column Chromatography: For high purity, column chromatography is often necessary.

    • Solution: Use a silica gel column with a suitable eluent system, such as a hexane/ethyl acetate gradient, to separate the desired product from any impurities.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-amino-1H-pyrazole-4-carbonitriles.

Q4: What are the common starting materials for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles?

A4: The most common synthetic routes involve the condensation of a hydrazine derivative with a β-ketonitrile or a related compound.[8] A widely used approach is the reaction between a substituted hydrazine (e.g., phenylhydrazine) and (ethoxymethylene)malononitrile.[6] Another common method is a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine.[2][4]

Q5: What is the role of the catalyst in this synthesis?

A5: The catalyst plays a crucial role in accelerating the reaction and improving the yield. Depending on the reaction mechanism, the catalyst can:

  • Activate the carbonyl group of the aldehyde in three-component reactions.[9]

  • Promote the initial Michael-type addition of the hydrazine to the activated alkene.[6]

  • Facilitate the subsequent intramolecular cyclization and dehydration steps to form the pyrazole ring.[1]

Q6: Can this reaction be performed under "green" or environmentally friendly conditions?

A6: Yes, several green synthetic approaches have been developed. These methods often utilize:

  • Water or ethanol as solvents: These are considered greener alternatives to more hazardous organic solvents.[2][4]

  • Recyclable catalysts: The use of heterogeneous or magnetically separable catalysts allows for easy recovery and reuse, minimizing waste.[2][5][9]

  • One-pot reactions: These procedures reduce the number of steps, solvent usage, and waste generation.[2][3]

Data Presentation

Table 1: Effect of Solvent on the Yield of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

EntrySolventReaction Time (h)Yield (%)
1Trifluoroethanol (TFE)493
2Ethanol (EtOH)485
3Methanol (MeOH)470
4Tetrahydrofuran (THF)465

Data synthesized from a study by Plem et al.[6]

Table 2: Comparison of Different Catalysts for the One-Pot Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

CatalystSolventReaction TimeYield Range (%)
Alumina-silica-supported MnO2WaterRoom Temp.86-96
SnO–CeO2 nanocompositeWaterRoom Temp.81-96
LDH@PTRMS@DCMBA@CuIH2O/EtOH15-27 min85-93
Calcined Mg-Fe hydrotalciteNot specifiedRoom Temp.High

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Protocol 1: Two-Component Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles [6]

  • To a solution of the desired aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: One-Pot, Three-Component Synthesis using a Heterogeneous Catalyst [2][4]

  • In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add the catalyst (e.g., alumina-silica-supported MnO2 or LDH@PTRMS@DCMBA@CuI) in the recommended amount.

  • Add the appropriate solvent (e.g., water or a water/ethanol mixture).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 55 °C) for the required time (typically ranging from 15 minutes to a few hours).

  • Monitor the reaction by TLC.

  • Upon completion, if a heterogeneous catalyst is used, it can be recovered by filtration or magnetic separation for reuse.[5][9]

  • Work-up the reaction mixture, which may involve extraction with an organic solvent or precipitation of the product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Aryl Hydrazine + (Ethoxymethylene)malononitrile mixing Mixing in Ethanol reactants->mixing reflux Reflux (4h) mixing->reflux extraction Ethyl Acetate Extraction reflux->extraction wash Water Wash extraction->wash dry Drying wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the two-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

reaction_mechanism start Aryl Hydrazine + (Ethoxymethylene)malononitrile intermediate1 Michael Adduct (Intermediate) start->intermediate1 Michael Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile intermediate2->product Elimination of Ethanol

Caption: Plausible reaction mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[6]

troubleshooting_logic start Low Product Yield? check_temp Optimize Temperature start->check_temp Yes solution Improved Yield start->solution No check_catalyst Screen Catalysts check_temp->check_catalyst check_solvent Vary Solvent check_catalyst->check_solvent check_reactants Check Reactant Purity check_solvent->check_reactants check_reactants->solution

Caption: A logical workflow for troubleshooting low reaction yields.

References

preventing the formation of regioisomeric mixtures in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to controlling regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines often result in a mixture of regioisomers?

The formation of a regioisomeric mixture is a common outcome when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This occurs because the initial condensation reaction can happen at either of the two non-equivalent carbonyl groups. The hydrazine's substituted nitrogen atom can attack the more sterically accessible or more electrophilic carbonyl carbon, leading to two different intermediate hydrazones. Subsequent cyclization and dehydration produce two distinct pyrazole regioisomers. The reaction pathway is highly sensitive to the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.

Q2: What are the primary factors that control the regioselectivity of this reaction?

Several factors critically influence the regiomeric outcome:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate a carbonyl group, making it more electrophilic and thus a more likely site for initial nucleophilic attack by the hydrazine.

  • Reaction pH: The pH of the reaction medium is crucial. In acidic conditions, the reaction often proceeds via the vinylogous carbocation, and the hydrazine attacks the most electron-deficient carbon. The initial site of condensation can be controlled by adjusting the pH, which protonates a specific carbonyl group.

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction kinetics and the stability of the intermediates, thereby affecting the ratio of the resulting regioisomers.

Q3: How can I predict which regioisomer will be the major product?

Predicting the major regioisomer involves analyzing the interplay of the factors mentioned above. A general guideline is that the hydrazine's most nucleophilic nitrogen (typically the unsubstituted -NH2) will preferentially attack the most electrophilic (least sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the NH2 group preferentially attacks the carbonyl carbon adjacent to the electron-withdrawing CF3 group, leading to the formation of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as the major product.

Q4: What are the most effective analytical techniques for distinguishing and quantifying pyrazole regioisomers?

Distinguishing between pyrazole regioisomers requires careful spectroscopic analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique. 1H-15N HMBC or other 2D NMR techniques can unambiguously determine the connectivity between the N-substituent and the pyrazole ring protons. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity between the N-substituent and substituents at the C3 or C5 positions of the pyrazole ring.

  • X-ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides definitive structural proof.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating the isomers and determining their relative ratios in the product mixture, but they do not provide structural identification on their own without coupling to a mass spectrometer or collecting fractions for NMR analysis.

Troubleshooting Guide

Problem: My reaction produced a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A low regioselectivity indicates that the energy barriers for the two competing reaction pathways are very similar. The following workflow can help you optimize the reaction to favor one isomer.

G start Start: 1:1 Regioisomeric Mixture cond_ph Is the reaction pH controlled? start->cond_ph adjust_ph Adjust pH: - Acidic (e.g., AcOH, HCl) favors attack at the more basic carbonyl. - Basic (e.g., NaOAc) can alter selectivity. cond_ph->adjust_ph No cond_temp Is temperature optimized? cond_ph->cond_temp Yes adjust_ph->cond_temp adjust_temp Modify Temperature: - Lower temperature may increase selectivity by favoring the kinetically controlled product. cond_temp->adjust_temp No cond_solvent Is solvent choice optimal? cond_temp->cond_solvent Yes adjust_temp->cond_solvent adjust_solvent Change Solvent: - Test protic vs. aprotic solvents (e.g., Ethanol, Toluene, Dioxane). - Solvent polarity can influence transition states. cond_solvent->adjust_solvent No cond_protecting Can a protecting group strategy be used? cond_solvent->cond_protecting Yes adjust_solvent->cond_protecting use_protecting Use a Regiodirecting Strategy: - Synthesize a vinyl ketone or use a protecting group to differentiate the carbonyls before adding hydrazine. cond_protecting->use_protecting Yes end End: Improved Regioselectivity cond_protecting->end No/Final Attempt use_protecting->end

Caption: Troubleshooting workflow for improving regioselectivity.

Problem: I am unsure how to definitively identify the major and minor regioisomers in my product mixture.

G start Start: Isomer Mixture Obtained separation Separate Isomers (e.g., Column Chromatography, Prep-HPLC) start->separation nmr_1d Acquire 1D NMR (1H, 13C) for each pure isomer. separation->nmr_1d nmr_2d Acquire 2D NMR: - Key experiment: 1H-15N HMBC (if N-substituent has protons). - Alternative: NOESY/ROESY. nmr_1d->nmr_2d analyze Analyze 2D NMR Data: - Look for correlation between N-substituent protons and C3 or C5 protons/carbons of the pyrazole ring. nmr_2d->analyze cond_crystal Can a crystal be grown? analyze->cond_crystal xray Perform Single-Crystal X-ray Diffraction for definitive structural proof. cond_crystal->xray Yes end End: Unambiguous Isomer Identification cond_crystal->end No xray->end

Caption: Analytical workflow for isomer identification.

Experimental Protocols

Protocol 1: General Procedure for Regiocontrolled Pyrazole Synthesis via pH Adjustment

This protocol describes the synthesis of 1,3- and 1,5-disubstituted pyrazoles from benzoylacetone and methylhydrazine under acidic and neutral/basic conditions to favor different regioisomers.

  • Reagents and Equipment:

    • Benzoylacetone

    • Methylhydrazine

    • Ethanol (solvent)

    • Glacial Acetic Acid (for acidic conditions)

    • Sodium Acetate (for neutral/basic conditions)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure for 1,5-Isomer (Acidic Conditions):

    • Dissolve benzoylacetone (1 eq.) in ethanol in a round-bottom flask.

    • Add glacial acetic acid (2 eq.).

    • Add methylhydrazine (1.1 eq.) dropwise to the solution at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the major isomer, 1,5-dimethyl-3-phenyl-1H-pyrazole.

  • Procedure for 1,3-Isomer (Neutral/Basic Conditions):

    • Dissolve benzoylacetone (1 eq.) and sodium acetate (1.5 eq.) in ethanol.

    • Add methylhydrazine (1.1 eq.) dropwise to the solution at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Workup and purify as described in the acidic procedure to isolate the major isomer, 1,3-dimethyl-5-phenyl-1H-pyrazole.

Data Center

The regioselectivity of pyrazole synthesis is highly dependent on the reaction conditions. The table below summarizes the typical effects of pH on the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

Table 1: Effect of Reaction Conditions on Regioisomeric Ratio

1,3-Dicarbonyl ReactantHydrazine ReactantConditionMajor IsomerRegioisomeric Ratio (Major:Minor)Reference
BenzoylacetoneMethylhydrazineAcetic Acid / Ethanol1,5-dimethyl-3-phenyl-1H-pyrazole>95:5
BenzoylacetoneMethylhydrazineEthanol (Neutral)1,3-dimethyl-5-phenyl-1H-pyrazole~80:20
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineMethanol1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole>99:1
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineAcetic Acid / Ethanol1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole~70:30

Note: Ratios are approximate and can vary based on specific reaction parameters.

Disclaimer: The protocols and information provided are intended for use by trained professionals in a laboratory setting. Always follow appropriate safety procedures.

Technical Support Center: Large-Scale Synthesis and Safety of Diaminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of diaminopyrazoles. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, alongside detailed experimental protocols and critical safety information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale synthesis of diaminopyrazoles.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My large-scale diaminopyrazole synthesis is resulting in a low yield, and analytical monitoring (TLC, LC-MS) indicates the presence of unreacted starting materials. What are the potential causes and how can I improve the conversion?

  • Answer: Low yields in large-scale synthesis can stem from several factors that may not be apparent at the lab scale.[1] Here are some troubleshooting steps:

    • Temperature Control: Inadequate temperature control is a common issue in large reactors. Ensure that the heating or cooling of the reaction mixture is efficient and uniform. For exothermic reactions, localized overheating can lead to side product formation. For reactions requiring cooling, such as diazotization, maintaining a consistently low temperature (e.g., <5 °C) is crucial for the stability of intermediates.[2][3]

    • Mixing Efficiency: Poor mixing can lead to localized concentration gradients of reactants and reagents, resulting in incomplete reactions and the formation of byproducts.[4] Verify that the stirring speed and impeller design are adequate for the reactor volume and viscosity of the reaction mixture.

    • Reagent Purity and Stoichiometry: The purity of starting materials is critical. Impurities can interfere with the reaction and lead to the formation of side products.[5] Ensure that all reagents are of high purity and that the stoichiometry is accurately controlled, especially for sensitive steps like diazotization where an excess of nitrous acid should be avoided.[6][7]

    • Reaction Time: While monitoring the reaction is important, it's possible that the reaction requires a longer duration at a larger scale to go to completion. Continue to monitor the reaction until no further consumption of the limiting reagent is observed.

Issue 2: Formation of Impurities

  • Question: I am observing the formation of significant impurities in my large-scale diaminopyrazole synthesis, which is complicating purification. How can I identify and minimize these impurities?

  • Answer: Impurity formation is a common challenge during scale-up. Here are some strategies to address this:

    • Identify the Impurities: The first step is to identify the structure of the major impurities using techniques like LC-MS and NMR. This will provide insights into the side reactions that are occurring.

    • Common Impurities and Their Causes:

      • Azo Coupling Products: In syntheses involving diazotization, the diazonium intermediate can couple with the starting aniline or other electron-rich species to form colored azo impurities.[2] This is often exacerbated by non-acidic conditions.[2]

      • Regioisomers: If you are using an unsymmetrical precursor, the formation of regioisomers is a possibility.

      • Degradation Products: Unstable intermediates, if allowed to accumulate, can decompose. For example, diazonium salts can decompose, leading to a variety of byproducts.[2]

    • Minimizing Impurity Formation:

      • Control of Reaction Conditions: Once the cause of impurity formation is understood, you can adjust the reaction conditions to minimize the side reactions. This may involve optimizing the temperature, pH, reagent addition rate, or solvent.

      • Flow Chemistry: For hazardous and fast reactions like diazotization, transitioning to a continuous flow process can significantly reduce impurity formation by ensuring rapid mixing and precise control over reaction time and temperature, minimizing the accumulation of unstable intermediates.[2]

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • What are the primary challenges when scaling up diaminopyrazole synthesis from the lab to a pilot or commercial scale?

    • The main challenges include managing the heat generated from exothermic reactions, ensuring efficient mixing in large reactors, dealing with potentially hazardous intermediates like diazonium salts, and controlling impurity profiles that may change with scale.[4]

  • How can flow chemistry improve the large-scale synthesis of diaminopyrazoles?

    • Flow chemistry offers several advantages for large-scale synthesis, particularly for reactions involving hazardous intermediates.[2] It allows for the continuous formation of small amounts of reactive species that are immediately consumed in the next step, which avoids the accumulation of large quantities of hazardous materials.[2] This enhances safety and often leads to cleaner reactions with better yields and fewer impurities.[2]

Safety Considerations

  • What are the main safety hazards associated with the large-scale synthesis of diaminopyrazoles?

    • A significant hazard arises from the diazotization step, which involves the formation of potentially explosive and thermally unstable diazonium salts.[2][3] These compounds can decompose violently if not handled correctly, releasing nitrogen gas and potentially leading to a rapid pressure increase in a closed system.[2]

  • What are the key safety precautions to take when handling diazonium salts in a large-scale setting?

    • It is crucial to maintain a low temperature (typically below 5 °C) during the formation and reaction of diazonium salts.[3][6] Avoid isolating the diazonium salt if possible.[7] Use a stoichiometric amount of the diazotizing agent (e.g., sodium nitrite) and quench any excess nitrous acid.[6][7] Ensure proper venting to prevent pressure buildup.[3][6] For large-scale operations, using flow chemistry is a highly recommended engineering control to minimize the risks.[2]

  • Are there any specific hazards associated with the diaminopyrazole product itself?

    • Some diaminopyrazoles may have a high nitrogen-to-carbon ratio, which can indicate potential explosive properties.[2] It is important to perform a physicochemical stability assessment, including tests for mechanical and thermal stability, before handling large quantities of the final product.[2]

Quantitative Data Summary

ParameterLab-Scale SynthesisLarge-Scale Synthesis (Flow)Reference
Scale 1 g400 g[4]
Key Intermediate Diazonium ionIn-situ generated diazonium species[2]
Reaction Conditions Batch, <5 °CContinuous flow, room temperature[2]
Safety Concern Accumulation of hazardous diazonium intermediateMinimized accumulation of hazardous intermediate[2]

Experimental Protocols

Large-Scale Synthesis of a Diaminopyrazole Intermediate via Flow Chemistry

This protocol is adapted from the synthesis of Disperazol and is for informational purposes only.[4] All work should be conducted by trained professionals in a suitable facility with appropriate safety measures in place.

Materials and Equipment:

  • Uniqsis FlowSyn System or similar continuous flow reactor

  • Two reactant flasks (A and B)

  • Reactant solutions:

    • Flask A: 2-Fluoroaniline (1 equiv.), malononitrile (1 equiv.), in acetonitrile.

    • Flask B: tert-Butyl nitrite (1 equiv.) in acetonitrile.

  • Acetonitrile (solvent)

Procedure:

  • Prepare the Reactant Solutions:

    • In Flask A, dissolve 2-fluoroaniline and malononitrile in acetonitrile to the desired concentration.

    • In Flask B, dissolve tert-butyl nitrite in acetonitrile to the same concentration as the solution in Flask A.

  • Set up the Flow System:

    • Configure the flow reactor system according to the manufacturer's instructions. The system should be set up to pump the solutions from Flask A and Flask B at equal flow rates into a T-mixer, followed by a reaction coil of appropriate volume to achieve the desired residence time.

  • Initiate the Reaction:

    • Start the pumps to deliver the reactant solutions into the flow system. The reaction is initiated upon mixing in the T-mixer.

  • Reaction and Collection:

    • The reaction mixture proceeds through the reaction coil where the diazotization and subsequent coupling reaction occur.

    • The product stream exiting the reactor is collected in a suitable vessel.

  • Work-up and Isolation:

    • The collected product mixture is then subjected to appropriate work-up and purification procedures, such as precipitation, filtration, and washing, to isolate the desired diaminopyrazole intermediate.

Visualizations

experimental_workflow prep_A Prepare Solution A: 2-Fluoroaniline + Malononitrile in Acetonitrile flow_system Pump Solutions into Flow Reactor prep_A->flow_system prep_B Prepare Solution B: tert-Butyl Nitrite in Acetonitrile prep_B->flow_system mixing Reactant Mixing (T-Mixer) flow_system->mixing reaction_coil Reaction in Coil mixing->reaction_coil collection Collect Product Stream reaction_coil->collection workup Work-up and Purification collection->workup product Isolated Diaminopyrazole Intermediate workup->product

Caption: Experimental workflow for the large-scale synthesis of a diaminopyrazole intermediate using flow chemistry.

safety_considerations cluster_hazards Primary Hazards cluster_mitigation Mitigation Strategies diazonium Diazonium Salt Formation decomposition Exothermic Decomposition diazonium->decomposition temp_control Strict Temperature Control (<5°C) diazonium->temp_control flow_chem Flow Chemistry diazonium->flow_chem quenching Quenching Excess Reagents diazonium->quenching pressure Gas Evolution (N2) & Pressure Buildup decomposition->pressure venting Proper Venting pressure->venting product_stability Product Instability stability_testing Physicochemical Stability Testing product_stability->stability_testing

Caption: Logical relationships of safety considerations and mitigation strategies in diaminopyrazole synthesis.

References

stability issues of 3,5-diamino-1H-pyrazole-4-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 3,5-diamino-1H-pyrazole-4-carbonitrile under various experimental conditions. The following information is intended to help you troubleshoot common issues and answer frequently asked questions to ensure the integrity of your research.

Troubleshooting Guides

This section addresses specific problems you might encounter during the handling and use of this compound.

Issue 1: Discoloration of the solid compound (yellowing or browning).
  • Potential Cause: Exposure to light, air (oxidation), or elevated temperatures. The amino groups on the pyrazole ring are susceptible to oxidation, which can lead to the formation of colored impurities.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2]

    • Temperature Control: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C is advisable.[1][3]

    • Minimize Exposure: When handling, minimize the exposure time to ambient light and air. Work in a fume hood with minimal light exposure if possible.

    • Purity Check: If discoloration is observed, it is recommended to check the purity of the compound using an appropriate analytical method, such as HPLC, before use.

Issue 2: Inconsistent results or loss of compound activity in solution.
  • Potential Cause: Degradation of the compound in solution due to solvent effects, pH, or temperature. The nitrile group can be susceptible to hydrolysis under certain conditions.[4]

  • Troubleshooting Steps:

    • Solvent Selection: Use dry, aprotic solvents for preparing stock solutions. If aqueous buffers are necessary, prepare fresh solutions before each experiment.

    • pH Monitoring: The stability of aminopyrazoles can be pH-dependent. Buffer your solutions appropriately and check the pH before adding the compound. Avoid highly acidic or basic conditions unless required by the experimental protocol.

    • Temperature During Experiment: Maintain a controlled and consistent temperature during your experiments. Avoid prolonged heating of solutions containing the compound.

    • Fresh Preparations: It is best practice to prepare solutions of this compound fresh for each experiment to avoid potential degradation over time.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed, light-resistant (amber) container under an inert atmosphere (argon or nitrogen). For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, it is recommended to store the compound at -20°C.[1][2][3]

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each use. If a stock solution must be prepared, use a dry, aprotic solvent. Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[1] Before use, allow the solution to come to room temperature slowly and inspect for any precipitation.

Stability Under Different Conditions

Q3: How stable is this compound to heat?

A3: While specific thermal decomposition data for this compound is limited, aminopyrazole derivatives can be sensitive to heat.[1] Elevated temperatures can accelerate degradation. It is advisable to avoid prolonged exposure to high temperatures both in solid form and in solution. A related compound, 3-amino-4-cyanopyrazole, has a melting point of 172-174°C.[5] Decomposition may occur at or near this temperature.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic and amino functionalities are often light-sensitive.[1] Exposure to UV or high-intensity visible light can lead to photodegradation. Therefore, it is crucial to protect the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.[2]

Q5: What is the stability of this compound in acidic and basic solutions?

A5: The stability of pyrazole derivatives can be significantly influenced by pH. The nitrile group may be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of a carboxylic acid or amide derivative.[4] It is recommended to conduct experiments in buffered solutions at a pH close to neutral, unless the experimental design requires otherwise. If working outside a neutral pH range, the stability of the compound should be verified under those specific conditions.

Q6: How does this compound behave in the presence of oxidizing agents?

A6: The diaminopyrazole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[1] This can lead to the formation of colored degradation products and a loss of purity. Avoid unnecessary exposure to air and other oxidizing agents.

Summary of Stability and Storage Recommendations

ConditionRecommendationRationale
Storage (Solid) Store at -20°C (long-term) or 2-8°C (short-term) in a tightly sealed, amber container under an inert atmosphere.[1][2][3]To minimize thermal degradation, oxidation, and photodegradation.
Storage (Solution) Prepare fresh solutions. For short-term storage, use a dry, aprotic solvent, aliquot, and store at -20°C or below, protected from light.[1]To prevent solvent-mediated degradation.
Temperature Avoid prolonged exposure to elevated temperatures.To prevent accelerated thermal decomposition.[1]
Light Protect from light at all times.To prevent photodegradation.[1][2]
pH Use buffered solutions and avoid strongly acidic or basic conditions.To prevent hydrolysis of the nitrile group and degradation of the pyrazole ring.[4]
Oxidizing Agents Avoid exposure to air and other oxidizing agents.The amino groups are susceptible to oxidation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for this compound.

  • Sample Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution of the compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating method such as HPLC-UV. Compare the chromatograms of the stressed samples to a control sample stored under normal conditions.

  • Characterization of Degradants: If significant degradation is observed, techniques like LC-MS can be used to identify the mass of the degradation products, providing insights into the degradation pathway.[6]

Protocol 2: Photostability Testing

This protocol is based on ICH Q1B guidelines for photostability testing.[7][8][9]

  • Sample Preparation: Place the solid compound in a thin layer in a suitable transparent container. Prepare a solution of the compound in a suitable solvent.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Analysis: After exposure, compare the physical properties (e.g., appearance, color) of the light-exposed samples with the dark controls. Analyze the purity and content of all samples by a validated stability-indicating HPLC method.[8]

Diagrams

troubleshooting_workflow Troubleshooting Workflow for Compound Instability start Observed Instability (e.g., discoloration, loss of activity) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Exposure to air/light) start->check_handling check_solution Assess Solution Preparation (Solvent, pH, Age) start->check_solution improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling solution_issue Solution Instability check_solution->solution_issue correct_storage Action: Correct Storage (Store at -20°C, inert atm, dark) improper_storage->correct_storage Yes retest Re-test Compound Purity/Activity improper_storage->retest No correct_handling Action: Refine Handling (Minimize exposure) improper_handling->correct_handling Yes improper_handling->retest No correct_solution Action: Use Fresh Solutions (Dry solvents, buffer pH) solution_issue->correct_solution Yes solution_issue->retest No correct_storage->retest correct_handling->retest correct_solution->retest

Troubleshooting workflow for compound instability.

stability_factors Key Factors Affecting Stability of this compound compound This compound temperature Temperature compound->temperature light Light (UV/Visible) compound->light ph pH (Acid/Base) compound->ph oxidation Oxidation (Air/Reagents) compound->oxidation degradation Degradation temperature->degradation light->degradation ph->degradation oxidation->degradation

Key factors affecting compound stability.

References

Validation & Comparative

Validating the Bioactivity of Novel 3,5-Diaminopyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-diaminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of novel 3,5-diaminopyrazole derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The performance of these novel compounds is benchmarked against established alternatives, supported by experimental data and detailed methodologies to aid in the validation and further development of this promising class of molecules.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative novel 3,5-diaminopyrazole derivatives compared to standard therapeutic agents.

Table 1: Anticancer Activity of 3,5-Diaminopyrazole Derivatives

Compound/DrugTarget/AssayCell LineIC₅₀ (µM)Comparator IC₅₀ (µM)
Novel Pyrazole Derivative 1 CDK2 Inhibition-0.45Roscovitine: 0.99
Cytotoxicity (MTT Assay)MCF-78.03Doxorubicin: ~0.1-1
Cytotoxicity (MTT Assay)HepG213.14Doxorubicin: ~0.1-1
Novel Pyrazole Derivative 2 Tubulin Polymerization Inhibition-7.30Paclitaxel: ~0.01-0.1
Cytotoxicity (MTT Assay)A549~1-5Paclitaxel: ~0.001-0.01
Cytotoxicity (MTT Assay)K562~1-5Imatinib: ~0.25-0.5
Novel Pyrazole Derivative 3 EGFR/VEGFR2 InhibitionPC3-Erlotinib (EGFR): ~0.05-0.1
Cytotoxicity (MTT Assay)PC3PotentSunitinib (VEGFR2): ~0.01-0.05
Cytotoxicity (MTT Assay)DU145Potent-

Table 2: Antimicrobial Activity of 3,5-Diaminopyrazole Derivatives

Compound/DrugOrganismMIC (µg/mL)Comparator MIC (µg/mL)
Novel Pyrazole Derivative 4 Mycobacterium tuberculosis H37RvExcellent ActivityPyrazinamide: 20-100
Isoniazid: 0.02-0.05
Ethambutol: 0.5-2.0
Streptomycin: 0.25-1.0
Novel Pyrazole Derivative 5 E. coliModerate ActivityCiprofloxacin: ≤1
S. aureusModerate ActivityCiprofloxacin: ≤1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[1]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[1]

  • Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[1]

In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the CDK2/Cyclin A2 complex.

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO as a control), 2 µl of CDK2/Cyclin A2 enzyme, and 2 µl of a substrate/ATP mix.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 10 minutes.[2]

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[2]

  • Luminescence Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

Apoptosis Analysis by Annexin V-FITC Staining

This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[3]

Western Blot for Bax and Bcl-2 Expression

This technique is used to detect changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE: Separate the protein lysates on a 4-20% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C. Subsequently, incubate with a corresponding secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a digital imaging system.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation: Fill a 96-well microtiter plate with a specific broth medium. Add serial dilutions of the test compounds to the wells.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[5]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reaction Mix: Prepare a reaction mix containing purified tubulin (3 mg/mL) in a polymerization buffer with GTP.

  • Compound Addition: Add varying concentrations of the test compounds to a pre-warmed 96-well plate.

  • Initiation: Add the tubulin reaction mix to the wells to initiate polymerization.

  • Measurement: Measure the increase in absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[6] A decrease in the rate and extent of absorbance increase indicates inhibition of tubulin polymerization.[6]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of 3,5-diaminopyrazole derivatives.

CDK2_Apoptosis_Pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis Induction CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Diaminopyrazole 3,5-Diaminopyrazole Derivative Diaminopyrazole->CDK2_CyclinE Inhibits Bax Bax Diaminopyrazole->Bax Upregulates Bcl2 Bcl-2 Diaminopyrazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Bax Inhibits Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: CDK2 inhibition and apoptosis induction by 3,5-diaminopyrazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of 3,5-Diamino- pyrazole Derivatives MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT Antimicrobial Antimicrobial Screening (Broth Microdilution) Synthesis->Antimicrobial KinaseAssay Kinase Inhibition Assay (e.g., CDK2) MTT->KinaseAssay Active Compounds ApoptosisAssay Apoptosis Analysis (Annexin V Staining) MTT->ApoptosisAssay Active Compounds TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay Active Compounds LeadOpt Lead Optimization & In Vivo Studies Antimicrobial->LeadOpt KinaseAssay->LeadOpt WesternBlot Protein Expression Analysis (Western Blot) ApoptosisAssay->WesternBlot WesternBlot->LeadOpt TubulinAssay->LeadOpt

Caption: General experimental workflow for validating 3,5-diaminopyrazole bioactivity.

References

Comparative Analysis of 3,5-diamino-1H-pyrazole-4-carbonitrile and Structurally Related Diaminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and comparative performance of 3,5-diamino-1H-pyrazole-4-carbonitrile and other key diaminopyrazole derivatives.

This guide provides a detailed comparative study of this compound with other notable diaminopyrazole analogs, focusing on their synthesis, anticancer, and antimicrobial properties. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their development as therapeutic agents. The table below summarizes key properties for this compound and selected comparators.

PropertyThis compound3,5-diamino-1H-pyrazole3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
CAS Number 6844-58-25334-47-422695-77-631230-01-0
Molecular Formula C₄H₅N₅C₃H₆N₄C₁₀H₈N₄C₁₀H₇ClN₄
Molecular Weight ( g/mol ) 123.12[1]98.11[2]184.20218.65[3]
Boiling Point (°C) 624.5 ± 55.0 at 760 mmHgNot AvailableNot AvailableNot Available
Density (g/cm³) 1.6 ± 0.1Not AvailableNot AvailableNot Available

Synthesis and Experimental Protocols

The synthesis of diaminopyrazole derivatives is a critical aspect of their study and application. Various methods have been developed, often involving cyclization reactions.

Synthesis of this compound

A common synthetic route to this compound involves the cyclocondensation of (ethoxymethylene)malononitrile with hydrazine derivatives.

Experimental Protocol:

  • A solution of (ethoxymethylene)malononitrile and a slight excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) is prepared.

  • The mixture is refluxed for several hours.

  • Upon cooling, the product crystallizes out of the solution.

  • The solid is collected by filtration, washed with a cold solvent, and dried to yield this compound.

A generalized workflow for the synthesis of diaminopyrazoles is depicted in the diagram below.

G reagents Starting Materials (e.g., malononitrile derivatives, hydrazines) reaction Cyclization Reaction (e.g., reflux in solvent) reagents->reaction 1. Reaction Setup workup Work-up (e.g., cooling, filtration) reaction->workup 2. Isolation purification Purification (e.g., recrystallization) workup->purification 3. Purification product Final Diaminopyrazole Product purification->product 4. Characterization

Figure 1: Generalized workflow for the synthesis of diaminopyrazole derivatives.

Synthesis of Substituted 3-Amino-1H-pyrazole-4-carbonitriles

Derivatives with substitutions at the 5-position can be synthesized by reacting 3-oxoalkanonitriles with trichloroacetonitrile, followed by condensation with hydrazines.[4][5]

Experimental Protocol (for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile): [4]

  • 3-Oxo-3-phenylpropanenitrile is reacted with trichloroacetonitrile to form an intermediate.

  • This intermediate is then refluxed with hydrazine hydrate in a solvent like dioxane for 30 minutes.

  • Upon cooling, the product crystallizes and is collected by filtration.[4]

Comparative Biological Activity

Diaminopyrazole derivatives have shown significant potential as both anticancer and antimicrobial agents. This section compares the available data for this compound and its analogs.

Anticancer Activity

The table below presents the cytotoxic activity of various diaminopyrazole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-diaminopyrazole-1-carboxamide derivativeHePG2 (Liver)6.57[6]
3,5-diaminopyrazole-1-carboxamide derivativeHCT-116 (Colon)9.54[6]
3,5-diaminopyrazole-1-carboxamide derivativeMCF-7 (Breast)7.97[6]
4-((3,5-Diamino-1-(2-pyridinyl)-1H-pyrazol-4-yl)diazenyl)-2-hydroxybenzoic acidHepG2 (Liver)13.14[7]
4-((3,5-Diamino-1-(2-pyridinyl)-1H-pyrazol-4-yl)diazenyl)-2-hydroxybenzoic acidMCF-7 (Breast)8.03[7]

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors, a common mechanism of action for pyrazole-based anticancer drugs.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Phosphorylation TF Transcription Factor Kinase_Cascade->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Diaminopyrazole Inhibitor Inhibitor->Kinase_Cascade Inhibition

Figure 2: Simplified kinase signaling pathway targeted by pyrazole inhibitors.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects, including against antibiotic-resistant strains like Pseudomonas aeruginosa.[6] The broad-spectrum antimicrobial activity is a common feature among diaminopyrazole derivatives.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected diaminopyrazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
3,5-diamino-4-(4'-fluorophenylazo)-1-(pyridin-2-yl)pyrazoleE. coli2[8]
3,5-diamino-4-(4'-fluorophenylazo)-1-(pyrimidin-2-yl)pyrazoleK. aerogenes2[8]
3,5-diamino-4-(4'-fluorophenylazo)-1-(4,6-dimethylpyrimidin-2-yl)pyrazoleC. albicans2[8]
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus (multidrug-resistant)1-32[9]
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli1[9]

The workflow for determining the antimicrobial activity of these compounds is outlined below.

G Culture Prepare Bacterial/Fungal Culture Inoculation Inoculate Culture with Compound Culture->Inoculation Compound Prepare Serial Dilutions of Diaminopyrazole Compound Compound->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Figure 3: Experimental workflow for MIC determination.

Conclusion

This compound and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug development. Their demonstrated anticancer and antimicrobial activities, coupled with established synthetic routes, make them attractive scaffolds for further investigation. This guide provides a comparative overview to aid researchers in the rational design and development of novel diaminopyrazole-based therapeutic agents. Further quantitative studies on this compound are warranted to fully elucidate its potency relative to its analogs.

References

A Comparative Guide to 4-Arylazo-3,5-diamino-1H-pyrazoles: Unveiling Structure-Activity Relationships in Anti-Biofilm and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-arylazo-3,5-diamino-1H-pyrazoles, detailing their structure-activity relationships (SAR) as both anti-biofilm agents and cyclin-dependent kinase (CDK) inhibitors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has emerged as a versatile pharmacophore, demonstrating efficacy in two distinct and critical therapeutic areas: the disruption of bacterial biofilms and the inhibition of cancer cell proliferation. As anti-biofilm agents, these compounds target the cyclic di-guanosine monophosphate (c-di-GMP) signaling pathway in bacteria like Pseudomonas aeruginosa, a notorious pathogen in hospital-acquired infections.[1][2] In the realm of oncology, they act as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[3][4] This guide delves into the SAR studies of this promising class of molecules, offering a comparative analysis of their performance and the experimental basis for these findings.

I. Anti-Biofilm Activity: Targeting Pseudomonas aeruginosa Biofilms

The anti-biofilm activity of 4-arylazo-3,5-diamino-1H-pyrazoles stems from their ability to stimulate the phosphodiesterase (PDE) BifA in P. aeruginosa, leading to a reduction in the intracellular levels of the second messenger c-di-GMP.[1][2] Lowered c-di-GMP levels trigger the dispersal of biofilms, rendering the bacteria more susceptible to conventional antibiotics.

Comparative Analysis of Anti-Biofilm Activity

The following table summarizes the anti-biofilm activity of key 4-arylazo-3,5-diamino-1H-pyrazole analogs, highlighting the impact of substitutions on the aryl ring. The activity is presented as the percentage reduction in c-di-GMP levels.

Compound IDAryl Substitutionc-di-GMP Reduction (%)Reference
1 3-Fluoro73[2]
2 2-FluoroPotent[1][2]
4 Unsubstituted71[2]
5 2-ChloroInactive[2]
6 2-BromoInactive[2]
7 2-IodoInactive[2]
8-15 Multiple Fluorine SubstitutionsDecreased Activity[2]
16-19 2-Fluoro with other halogens/methylInactive[2]
44 Isoniazid-fused40[2]

Key SAR Insights:

  • A fluorine atom at the ortho or meta position of the phenyl ring is crucial for high activity.

  • Other halogen substituents at the ortho position lead to a complete loss of activity, suggesting a specific requirement for the size and electronic properties of fluorine.

  • Multiple fluorine substitutions or the addition of other groups to the 2-fluoro analog diminishes activity, indicating a narrow binding pocket.

  • Functionalization of the N1 position of the pyrazole ring generally results in a loss of activity.

Experimental Protocols

Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles: A two-step synthesis is typically employed.[1][2]

  • Diazotization: The corresponding aniline is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) at low temperatures (around 0°C) to form the diazonium salt.

  • Coupling and Cyclization: The diazonium salt is then reacted with malononitrile to form an intermediate, which subsequently undergoes cyclization with hydrazine or a hydrazine derivative to yield the final 4-arylazo-3,5-diamino-1H-pyrazole.

c-di-GMP Level Measurement in P. aeruginosa: The c-di-GMP reducing potency is evaluated using a GFP-based reporter strain, such as MTR235.[1][2]

  • The reporter strain is grown in the presence of the test compounds.

  • The expression of GFP, which is under the control of a c-di-GMP-responsive promoter, is measured.

  • A reduction in GFP fluorescence indicates a decrease in intracellular c-di-GMP levels.

Signaling Pathway and Experimental Workflow

c_di_GMP_Signaling_Pathway cluster_extracellular Extracellular Environmental_Cues Environmental Cues DGC DGC Environmental_Cues->DGC Activates c_di_GMP c_di_GMP DGC->c_di_GMP Synthesis GTP GTP GTP->DGC PDE PDE c_di_GMP->PDE Biofilm Biofilm c_di_GMP->Biofilm Promotes Motility Motility c_di_GMP->Motility Inhibits pGpG pGpG PDE->pGpG Degradation Pyrazoles Pyrazoles Pyrazoles->PDE Activates

Anti_Biofilm_Assay_Workflow start Start synthesis Synthesize Pyrazole Analogs start->synthesis treatment Treat with Pyrazole Analogs synthesis->treatment culture Culture P. aeruginosa reporter strain (MTR235) culture->treatment incubation Incubate treatment->incubation measurement Measure GFP Fluorescence incubation->measurement analysis Analyze Data (% c-di-GMP reduction) measurement->analysis end End analysis->end

II. Anticancer Activity: Cyclin-Dependent Kinase (CDK) Inhibition

As anticancer agents, 4-arylazo-3,5-diamino-1H-pyrazoles function as ATP antagonists, inhibiting the activity of CDKs, particularly CDK2 and CDK9.[3][5] This inhibition disrupts the cell cycle, leading to reduced cancer cell proliferation.

Comparative Analysis of CDK Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of various 4-arylazo-3,5-diamino-1H-pyrazole derivatives against different CDK-cyclin complexes. A comparison with the known CDK inhibitor Olomoucine is also included.

Compound IDAryl SubstitutionCDK2/cyclin E IC50 (µM)CDK9/cyclin T1 IC50 (µM)HT-29 Cell Proliferation IC50 (µM)Reference
1b Unsubstituted1.80.8>100[3]
26b 2-Nitro0.450.1518[3]
27b 3-Nitro0.90.348[3]
30b 3-Hydroxy0.50.2>100[3]
31b (CAN508) 4-Hydroxy0.350.110[3][5]
35b 4-Amino0.70.25>100[3]
Olomoucine -7-50[3]

Key SAR Insights:

  • Electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., hydroxy, amino) on the aryl ring enhance CDK inhibitory activity compared to the unsubstituted analog.

  • The position of the substituent is critical, with the para position for the hydroxyl group (compound 31b ) and the ortho position for the nitro group (compound 26b ) showing high potency.

  • Potent CDK inhibition generally correlates with antiproliferative activity against cancer cell lines, as seen with compounds 26b and 31b .

Experimental Protocols

Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles: The synthetic route is similar to that described for the anti-biofilm agents, involving diazotization of an appropriate arylamine followed by condensation with malononitrile and cyclocondensation with hydrazine.[3]

CDK Inhibition Assay: The inhibitory activity against CDK complexes is determined using a kinase assay.

  • The purified CDK/cyclin complex is incubated with a substrate (e.g., histone H1), ATP (often radiolabeled), and the test compound.

  • The phosphorylation of the substrate is measured, typically by quantifying the incorporation of the radiolabeled phosphate.

  • The IC50 value is calculated from the dose-response curve.

Cell Cycle Regulation and Inhibition

CDK_Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Pyrazoles 4-Arylazo-3,5-diamino- 1H-pyrazoles Pyrazoles->CDK2_CyclinE Inhibits

CDK_Inhibition_Assay_Workflow start Start prepare_reagents Prepare CDK/Cyclin Complex, Substrate, ATP, and Pyrazole Inhibitors start->prepare_reagents reaction Incubate Reagents prepare_reagents->reaction measure_phosphorylation Measure Substrate Phosphorylation reaction->measure_phosphorylation data_analysis Calculate IC50 Values measure_phosphorylation->data_analysis end End data_analysis->end

III. Comparison with Alternatives

Anti-Biofilm Agents

While a direct comparative study with a wide range of other anti-biofilm agents is not extensively detailed in the provided literature, the mechanism of action of 4-arylazo-3,5-diamino-1H-pyrazoles, i.e., the activation of PDEs, is a novel approach.[1][2] Many other anti-biofilm strategies focus on inhibiting quorum sensing, disrupting the biofilm matrix, or developing novel bactericidal agents. The pyrazoles' ability to induce biofilm dispersal presents a promising strategy to be used in combination with existing antibiotics.

CDK Inhibitors

The 4-arylazo-3,5-diamino-1H-pyrazoles have been compared to the first-generation CDK inhibitor, Olomoucine, and have demonstrated significantly greater potency.[3] For instance, compound 31b (CAN508) has an IC50 of 0.35 µM against CDK2/cyclin E, which is about 20-fold more potent than Olomoucine (IC50 = 7 µM).[3] While they may not yet match the potency of some clinically approved CDK inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib), their novel scaffold and distinct SAR provide a valuable platform for the development of new anticancer therapeutics.

Conclusion

The 4-arylazo-3,5-diamino-1H-pyrazole scaffold is a remarkable example of a privileged structure with diverse biological activities. The SAR studies have revealed key structural features that govern their potency as both anti-biofilm and anticancer agents. For anti-biofilm applications, a small, electronegative substituent at the ortho or meta position of the aryl ring is critical. For CDK inhibition, both electron-donating and electron-withdrawing groups at various positions can enhance activity, with the 4-hydroxy substitution being particularly effective. This comparative guide provides a foundation for researchers to understand the therapeutic potential of this compound class and to guide the design of next-generation inhibitors with improved efficacy and selectivity.

References

A Comparative Guide to the Mechanism of Action of 3,5-Diaminopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,5-diaminopyrazole-based compounds as kinase inhibitors, focusing on their mechanism of action, supported by experimental data. The information presented is intended to aid in the research and development of novel therapeutics.

Introduction

3,5-Diaminopyrazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. Their mechanism of action primarily involves the competitive inhibition of ATP binding to the kinase domain, leading to the modulation of downstream signaling pathways crucial in cell cycle regulation and transcription. This guide focuses on a series of 4-arylazo-3,5-diamino-1H-pyrazole compounds, with a particular emphasis on the well-characterized inhibitor, CAN508.

Quantitative Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 4-arylazo-3,5-diamino-1H-pyrazole derivatives against Cyclin-Dependent Kinase 2 (CDK2)/cyclin E and Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1. The data highlights the structure-activity relationship (SAR) within this series of compounds.

CompoundRCDK2/cyclin E IC50 (µM)[1]CDK9/cyclin T1 IC50 (µM)[1]
1 H1.20.85
2 4-F1.10.6
3 4-Cl0.90.5
4 4-Br0.80.45
5 4-I0.70.4
6 4-OH (CAN508)0.70.35
7 4-OCH31.50.9
8 4-CH31.30.8
9 4-NO2>10>10
10 2-OH2.51.8
11 3-OH1.00.75

Note: The data presented is compiled from various studies and experimental conditions may vary.

Mechanism of Action: Targeting the CDK-Cyclin Complex

3,5-Diaminopyrazole-based compounds, such as CAN508, act as ATP-competitive inhibitors of cyclin-dependent kinases.[1] X-ray crystallography studies of CAN508 in complex with CDK2 have revealed that the inhibitor occupies the ATP-binding pocket of the kinase. The diaminopyrazole core forms key hydrogen bonds with the hinge region of the kinase, a characteristic interaction for this class of inhibitors.

The selectivity of these compounds for different CDKs is influenced by the substituents on the 4-aryl ring. For instance, CAN508 exhibits a preference for CDK9/cyclin T1 over other CDK complexes.[1] This selectivity is attributed to the specific conformational changes in the C-helix of CDK9 that create a hydrophobic pocket, which can be exploited for the design of more selective inhibitors.

The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This, in turn, suppresses the transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1. The inhibition of cell cycle-associated CDKs, such as CDK2, results in the reduced phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest.

Signaling Pathway of 3,5-Diaminopyrazole-Based CDK Inhibitors

CDK_Inhibition_Pathway cluster_0 3,5-Diaminopyrazole Compound cluster_1 Kinase Inhibition cluster_2 Downstream Effects cluster_3 Cellular Outcomes Compound e.g., CAN508 CDK9 CDK9/ Cyclin T1 Compound->CDK9 Inhibits CDK2 CDK2/ Cyclin E Compound->CDK2 Inhibits pRNAPolII p-RNA Pol II (Ser2) CDK9->pRNAPolII Phosphorylates pRb p-Rb CDK2->pRb Phosphorylates Transcription Transcription Elongation pRNAPolII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to CellCycle G1/S Phase Progression pRb->CellCycle CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Blockage leads to

Caption: CDK Inhibition Pathway of 3,5-Diaminopyrazole Compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

1. In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)

This protocol describes a common method to determine the IC50 value of a test compound against CDK9/cyclin T1.

  • Materials:

    • Recombinant human CDK9/cyclin T1 enzyme

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution

    • Peptide substrate (e.g., a generic CDK substrate peptide)

    • Test compound (3,5-diaminopyrazole derivative) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 1 µL of the diluted compound to the wells of the 384-well plate. Include a DMSO-only control.

    • Add 5 µL of a 2x kinase/substrate solution (containing CDK9/cyclin T1 and the peptide substrate in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 4 µL of a 2.5x ATP solution. The final ATP concentration should be close to the Km for CDK9.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

  • Materials:

    • Cancer cell line (e.g., HT-29)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

3. Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of downstream targets of CDKs, such as p-Rb and p-RNA Pol II.

  • Materials:

    • Cancer cell line

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-RNA Pol II (Ser2))

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with an antibody for the total protein (e.g., total Rb or total RNA Pol II) and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Experimental Workflow for Evaluating 3,5-Diaminopyrazole-Based Compounds

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Assays cluster_3 Mechanism of Action Confirmation Synthesis Synthesis of 3,5-Diaminopyrazole Analogues KinaseAssay In Vitro Kinase Assay (e.g., CDK9, CDK2) Synthesis->KinaseAssay SAR Determine IC50 & Establish SAR KinaseAssay->SAR CellViability Cell Viability Assay (e.g., MTT) SAR->CellViability Select Lead Compounds WesternBlot Western Blotting (p-Rb, p-RNA Pol II) CellViability->WesternBlot MoA Confirm On-Target Cellular Activity WesternBlot->MoA

Caption: Typical workflow for evaluating novel kinase inhibitors.

Conclusion

3,5-Diaminopyrazole-based compounds represent a versatile scaffold for the development of potent and selective kinase inhibitors. The structure-activity relationships within this class of compounds, particularly the 4-arylazo substituted derivatives, demonstrate that subtle modifications can significantly impact their inhibitory potency and selectivity. The provided experimental protocols offer a framework for the continued investigation and optimization of these promising therapeutic agents. Further studies focusing on expanding the kinase selectivity profiling and in vivo efficacy are warranted to fully elucidate their therapeutic potential.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3,5-Diamino-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-diamino-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for various therapeutic applications. Achieving selectivity is a critical challenge in the development of kinase inhibitors due to the highly conserved nature of the ATP-binding site across the kinome. Understanding the cross-reactivity profile of these derivatives is paramount for optimizing on-target efficacy while minimizing off-target effects that can lead to toxicity.

This guide provides a comparative analysis of the cross-reactivity of this compound derivatives and related pyrazole-based compounds. While comprehensive kinase panel data for the specific this compound core is not extensively available in the public domain, this guide leverages data from structurally similar pyrazole derivatives to provide insights into potential cross-reactivity patterns and guide further investigation.

Comparative Kinase Inhibition Profiles

The inhibitory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize the inhibitory activity (IC50 values) of representative pyrazole-based compounds against a panel of selected kinases, offering a glimpse into the diverse selectivity profiles achievable with this scaffold.

Table 1: Kinase Inhibition Profile of 4-Amino-(1H)-pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
3f JAK13.4[1]
JAK22.2[1]
JAK33.5[1]
11b JAK1(Moderate inhibition at 20 nM)[1]
JAK2(Moderate inhibition at 20 nM)[1]
JAK3(Moderate inhibition at 20 nM)[1]

Table 2: Kinase Inhibition Profile of 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives

Compound IDTarget KinaseIC50 (µM)Cellular EffectReference
CAN508 CDK2/cyclin EModerate PotencyReduced S-phase frequency in HT-29 cells[2][3]
CDK9/cyclin T1PreferenceDecreased phosphorylation of retinoblastoma protein[2][3]

Key Signaling Pathways

Based on the observed kinase inhibition profiles of related pyrazole derivatives, two key signaling pathways are of particular interest: the JAK-STAT pathway and the CDK-Retinoblastoma pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[4][5][6][7][8] The potent inhibition of JAK kinases by 4-amino-(1H)-pyrazole derivatives suggests that this compound derivatives may also modulate this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene

JAK-STAT Signaling Pathway
CDK-Retinoblastoma (Rb) Signaling Pathway

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[9][10] The CDK4/6-cyclin D complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent transcription of genes required for S-phase entry.[11][12] The observed activity of 4-arylazo-3,5-diamino-1H-pyrazoles against CDKs suggests that this compound derivatives could potentially interfere with this pathway, leading to cell cycle arrest.[2][3]

CDK_Rb_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK_complex Cyclin D-CDK4/6 Complex CyclinD->CDK_complex CDK46 CDK4/6 CDK46->CDK_complex Rb_E2F Rb-E2F Complex (Inactive) CDK_complex->Rb_E2F Phosphorylation Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation pRb p-Rb pRb->E2F Release

CDK-Retinoblastoma (Rb) Signaling Pathway

Experimental Protocols

Accurate and reproducible cross-reactivity profiling relies on robust experimental methodologies. Below are detailed protocols for key kinase inhibition assays.

Protocol 1: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a universal and high-throughput method for measuring kinase activity.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • This compound derivative (test compound)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Add 5 µL of test compound at various concentrations to the wells of the assay plate.

    • Add 2.5 µL of a 4x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to a DMSO control and determine IC50 values.

ADP_Glo_Workflow Start Start Add_Compound Add Test Compound Start->Add_Compound Add_Kinase_Substrate Add Kinase/ Substrate Mix Add_Compound->Add_Kinase_Substrate Add_ATP Add ATP (Initiate Reaction) Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Analyze Data (IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

ADP-Glo™ Kinase Assay Workflow
Protocol 2: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

Materials:

  • Purified kinase

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound derivative (test compound)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the kinase (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

    • Dispense 20 µL of the master mix into each well of a 96- or 384-well PCR plate.

    • Add the test compound to the wells at the desired final concentration (e.g., 10 µM). Include a DMSO control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (Tm) for each well by identifying the inflection point of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

Comparison with Alternative Kinase Inhibitors

While direct comparative studies for this compound derivatives are limited, related pyrazole-based inhibitors have been compared to established kinase inhibitors. For instance, certain 4-amino-(1H)-pyrazole derivatives have demonstrated more potent antiproliferative activities than the approved JAK inhibitor Ruxolitinib in specific cell lines.[1] This suggests that the pyrazole scaffold can be a competitive starting point for the development of highly potent kinase inhibitors.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While a comprehensive public cross-reactivity profile for this specific class of compounds is yet to be established, data from structurally related pyrazole derivatives suggest potential activity against key kinase families such as JAKs and CDKs. This guide provides a framework for understanding and assessing the cross-reactivity of these compounds through standardized experimental protocols and highlights the importance of thorough kinase panel screening in the development of selective and effective targeted therapies. Further research is warranted to fully elucidate the kinome-wide selectivity of this compound derivatives and to realize their full therapeutic potential.

References

Pyrazole-Based Inhibitors: A Comparative Analysis of Efficacy Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, pyrazole-based inhibitors have emerged as a significant class of therapeutic agents, demonstrating considerable efficacy across a range of diseases, including inflammatory conditions, cancers, and myeloproliferative neoplasms. This guide provides a detailed comparison of three prominent pyrazole-based inhibitors—Celecoxib, Ruxolitinib, and Niraparib—against established therapies, supported by experimental data from pivotal clinical trials. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance of these novel compounds.

Key Comparisons:

  • Celecoxib vs. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): An in-depth look at the selective COX-2 inhibitor, Celecoxib, in comparison to non-selective NSAIDs for the management of osteoarthritis and rheumatoid arthritis.

  • Ruxolitinib vs. Best Available Therapy (BAT) in Myelofibrosis: Evaluating the efficacy of the JAK1/JAK2 inhibitor, Ruxolitinib, against conventional treatments for myelofibrosis.

  • Niraparib vs. Other PARP Inhibitors: A comparative analysis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, against other agents in its class for the treatment of recurrent ovarian cancer.

Celecoxib: A Selective Approach to Inflammation

Celecoxib, a pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitor, was developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal adverse events associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1][2][3]

Comparative Efficacy Data: Celecoxib vs. Non-Selective NSAIDs

Clinical studies have demonstrated that celecoxib has comparable efficacy to traditional NSAIDs in treating the signs and symptoms of osteoarthritis and rheumatoid arthritis.[4][5][6] A systematic review of randomized controlled trials showed that patients taking celecoxib were less likely to discontinue treatment due to gastrointestinal issues compared to those on traditional NSAIDs.[4]

Efficacy EndpointCelecoxibNon-Selective NSAIDs (Naproxen, Diclofenac, Ibuprofen)Study PopulationKey Findings
Osteoarthritis (OA) Pain Reduction Comparable to NSAIDsComparable to CelecoxibPatients with OACelecoxib (200 mg once daily) was as effective as ibuprofen (800 mg three times daily) in reducing OA pain.[7]
Rheumatoid Arthritis (RA) Improvement Comparable to NSAIDsComparable to CelecoxibPatients with RANo significant difference in the American College of Rheumatology 20% improvement index.[5]
Upper Gastrointestinal Ulcer Complications 0.1 events per 100 patient-years0.8 events per 100 patient-yearsPatients with OACelecoxib was associated with significantly fewer ulcer complications compared to NSAIDs (naproxen or diclofenac).[8]
Withdrawals due to GI Events Lower RateHigher RatePatients with OA or RAPatients on celecoxib had fewer withdrawals due to gastrointestinal events.[5]
Experimental Protocol: SUCCESS-I Study

The Safety and Efficacy of Celecoxib Compared with Non-specific NSAIDs in Osteoarthritis Patients (SUCCESS-I) was a large-scale, randomized, double-blind study.

  • Objective: To evaluate the efficacy and upper gastrointestinal (UGI) safety of celecoxib compared with non-selective NSAIDs in patients with osteoarthritis.[8]

  • Study Design: 13,274 patients from 39 countries were randomly assigned to receive either celecoxib (100 mg or 200 mg twice daily) or a non-selective NSAID (diclofenac 50 mg twice daily or naproxen 500 mg twice daily) for 12 weeks.[8]

  • Efficacy Assessment: Standard validated measures for osteoarthritis were used.

  • Safety Assessment: Serious UGI events were evaluated by two blinded, independent gastrointestinal events committees.[8]

Signaling Pathway: Celecoxib's Mechanism of Action

Celecoxib selectively inhibits COX-2, an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3] Unlike traditional NSAIDs, celecoxib has minimal effect on COX-1, which is involved in protecting the stomach lining.[2]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Ruxolitinib: Targeting the JAK-STAT Pathway in Myelofibrosis

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, which are key components of the JAK-STAT signaling pathway.[9] This pathway is often dysregulated in myelofibrosis, a serious bone marrow disorder.[10]

Comparative Efficacy Data: Ruxolitinib vs. Best Available Therapy (BAT)

The COMFORT-II trial, a randomized phase 3 study, compared the efficacy and safety of ruxolitinib with the best available therapy (BAT) in patients with myelofibrosis.

Efficacy EndpointRuxolitinibBest Available Therapy (BAT)Study PopulationKey Findings
Spleen Volume Reduction (≥35% at 48 weeks) 28% of patients0% of patientsIntermediate-2 or high-risk myelofibrosisRuxolitinib was significantly more effective in reducing spleen size.[11]
Overall Survival ImprovedLower than RuxolitinibIntermediate-2 or high-risk myelofibrosisRuxolitinib was associated with a survival advantage.[12]
Bone Marrow Fibrosis Greater odds of improvement or stabilizationHigher odds of worseningIntermediate-2 or high-risk myelofibrosisRuxolitinib treatment was associated with better outcomes in bone marrow fibrosis.[12]
Symptom Improvement (≥50% reduction in TSS at 24 weeks) 45.9% of patients5.3% of patients (placebo)Intermediate-2 or high-risk myelofibrosisRuxolitinib significantly improved debilitating myelofibrosis-related symptoms.[13]

TSS: Total Symptom Score

Experimental Protocol: COMFORT-I Trial

The COMFORT-I study was a randomized, double-blind, placebo-controlled phase 3 trial.

  • Objective: To evaluate the efficacy and safety of ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.

  • Study Design: 309 patients were randomized to receive either oral ruxolitinib (15 mg or 20 mg twice daily based on platelet count) or a matching placebo.[13][14]

  • Primary Endpoint: The proportion of patients with a ≥35% reduction in spleen volume at 24 weeks, as assessed by magnetic resonance imaging (MRI).[13]

  • Secondary Endpoints: Durability of spleen response, changes in symptom burden (assessed by the Myelofibrosis Symptom Assessment Form), and overall survival.[14]

Signaling Pathway: Ruxolitinib's Mechanism of Action

Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling of various cytokines and growth factors that contribute to the clinical features of myelofibrosis, such as splenomegaly and systemic symptoms.[10][15]

Ruxolitinib_Mechanism Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Niraparib_Mechanism DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB During Replication BER Base Excision Repair PARP->BER BER->DNA_SSB Repair Cell_Death Cell Death DNA_DSB->Cell_Death In HR-deficient cells Niraparib Niraparib Niraparib->PARP

References

Correlating In Vitro and In Vivo Activity of 3,5-Diaminopyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship and translational potential of 3,5-diaminopyrazole analogs reveals a promising class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a comparative overview of their in vitro and in vivo activities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in advancing these compounds towards clinical applications.

The 3,5-diaminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] A critical aspect of the preclinical development of these analogs is establishing a strong correlation between their activity in laboratory-based assays (in vitro) and their efficacy in living organisms (in vivo). This guide synthesizes available data to provide a clear comparison of the performance of various 3,5-diaminopyrazole analogs.

Data Presentation: In Vitro vs. In Vivo Activity

The following table summarizes the quantitative data for selected 3,5-diaminopyrazole analogs, highlighting their in vitro potency against specific cancer cell lines and their corresponding in vivo efficacy.

Analog/CompoundTarget/Cell LineIn Vitro Activity (IC50)In Vivo ModelIn Vivo Activity/ObservationReference
Compound 6 (Aminopyrazolone) MCF-7 (Breast Cancer)Not specified, but showed significant cytotoxicityNot specifiedArrested cell cycle at G2/M phase by stimulating the apoptotic pathway.[3][4]
131I-Compound 6 Solid TumorsNot applicableIn vivo biodistribution studyPotent targeting capability in solid tumors, suggesting utility as a radiopharmaceutical imaging agent.[3][4]
Compound XIII (3,5-diaminopyrazole-1-carboxamide derivative) HePG2 (Liver Cancer)6.57 µMNot specified in provided textSelected for further mechanistic evaluation based on high in vitro cytotoxicity and selectivity.[3]
HCT-116 (Colon Cancer)9.54 µM[3]
MCF-7 (Breast Cancer)7.97 µM[3]
CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol) CDK9-cyclin T1Potent inhibitor (specific IC50 not provided in abstract)HT-29 (Colon Cancer) cell lineReduced the frequency of S-phase cells, decreased phosphorylation of retinoblastoma protein and RNA polymerase II, inhibited mRNA synthesis, and induced p53.[5][6]
Compounds 4a, 4b, 5a Mycobacterium tuberculosis H37RvExcellent activity (specific MICs not provided)Not specifiedIdentified as potent anti-tubercular agents.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of 3,5-diaminopyrazole analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HePG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the 3,5-diaminopyrazole analogs.

  • MTT Incubation: After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]

CDK9 Kinase Inhibition Assay

  • Reaction Mixture: The assay is typically performed in a buffer solution containing recombinant CDK9/cyclin T1 enzyme, a peptide substrate, and ATP.

  • Inhibitor Addition: The 3,5-diaminopyrazole analogs are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[4][5]

In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., HT-29) are injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The 3,5-diaminopyrazole analogs are administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis.

In Vivo Biodistribution Study

  • Radiolabeling: The compound of interest (e.g., Compound 6) is labeled with a radioisotope (e.g., 131I).[3][4]

  • Administration: The radiolabeled compound is administered to tumor-bearing animals.

  • Imaging: At various time points, the animals are imaged using techniques like SPECT (Single Photon Emission Computed Tomography) to visualize the distribution of the compound in the body.

  • Tissue Analysis: After the final imaging session, the animals are euthanized, and major organs and the tumor are collected. The radioactivity in each tissue is measured using a gamma counter to quantify the uptake of the compound.

Visualizations

Workflow for In Vitro to In Vivo Correlation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Testing Compound Synthesis Compound Synthesis Biochemical Assays (e.g., Kinase Inhibition) Biochemical Assays (e.g., Kinase Inhibition) Compound Synthesis->Biochemical Assays (e.g., Kinase Inhibition) Cell-Based Assays (e.g., Cytotoxicity) Cell-Based Assays (e.g., Cytotoxicity) Biochemical Assays (e.g., Kinase Inhibition)->Cell-Based Assays (e.g., Cytotoxicity) Lead Compound Identification Lead Compound Identification Cell-Based Assays (e.g., Cytotoxicity)->Lead Compound Identification Data Correlation Data Correlation Cell-Based Assays (e.g., Cytotoxicity)->Data Correlation Animal Model Development (e.g., Xenograft) Animal Model Development (e.g., Xenograft) Lead Compound Identification->Animal Model Development (e.g., Xenograft) Efficacy Studies (e.g., Tumor Growth Inhibition) Efficacy Studies (e.g., Tumor Growth Inhibition) Animal Model Development (e.g., Xenograft)->Efficacy Studies (e.g., Tumor Growth Inhibition) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy Studies (e.g., Tumor Growth Inhibition)->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy Studies (e.g., Tumor Growth Inhibition)->Data Correlation Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis) Toxicity Assessment Toxicity Assessment Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis)->Toxicity Assessment Clinical Candidate Nomination Clinical Candidate Nomination Data Correlation->Clinical Candidate Nomination

Caption: General workflow for correlating in vitro and in vivo activity of drug candidates.

Hypothetical Signaling Pathway Targeted by 3,5-Diaminopyrazole Analogs

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK9 CDK9/ Cyclin T1 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation (Activation) Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNA_Pol_II->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Apoptosis Diaminopyrazole 3,5-Diaminopyrazole Analog (e.g., CAN508) Diaminopyrazole->CDK9 Inhibition

Caption: Simplified CDK9 signaling pathway potentially inhibited by 3,5-diaminopyrazole analogs.

References

Assessing the Target Selectivity of 3,5-diamino-1H-pyrazole-4-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-diamino-1H-pyrazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative analysis of the target selectivity of these derivatives, with a focus on their activity as kinase inhibitors. The information presented herein is intended to assist researchers in the design and development of novel therapeutic agents.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of selected this compound derivatives against key kinases from the Janus kinase (JAK) and cyclin-dependent kinase (CDK) families. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), has been compiled from various studies to facilitate a comparative assessment of potency and selectivity.

Table 1: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [1]

Compound IDRJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a H10.34.416.2
3b 4-F7.83.18.9
3c 4-Cl5.62.56.4
3d 4-Br9.13.925.7
3e 4-CH312.55.218.3
3f 4-OCH33.42.23.5
11b -28.315.645.1
Ruxolitinib -3.32.8428

Table 2: Inhibitory Activity of 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives against CDKs [2][3]

Compound IDCDK1/cyclin B IC50 (µM)CDK2/cyclin E IC50 (µM)CDK5/p25 IC50 (µM)CDK7/cyclin H IC50 (µM)CDK9/cyclin T1 IC50 (µM)
20b >10015>100>1001.5
27b 122.518200.8
28b 101.815150.6
31b (CAN508) 153.520180.35

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to assess the target selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a specific kinase, such as JAK2.[4][5][6][7]

Objective: To quantify the dose-dependent inhibition of a recombinant kinase by a test compound.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Substrate peptide (e.g., a biotinylated peptide derived from a known JAK2 substrate)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant JAK2 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., K562, HEL)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control and determine the GI50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing kinase inhibitor selectivity.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound derivative Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates pRb pRb CDK46->pRb Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound derivative Inhibitor->CDK2

Caption: The CDK-mediated cell cycle progression and its inhibition.

Experimental_Workflow Start Start: Compound Synthesis Primary_Screen Primary Screening: In Vitro Kinase Assay Start->Primary_Screen Hit_ID Hit Identification (Potent Compounds) Primary_Screen->Hit_ID Hit_ID->Start No Selectivity_Panel Selectivity Profiling: Kinase Panel Screening Hit_ID->Selectivity_Panel Yes Cell_Assay Cell-Based Assays: Proliferation/Apoptosis Selectivity_Panel->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: A typical workflow for assessing the target selectivity of kinase inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-diamino-1H-pyrazole-4-carbonitrile was located. The following disposal procedures are based on safety data for structurally similar pyrazole-based compounds. It is imperative to treat this chemical as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The proper disposal of this compound is critical for laboratory safety and environmental protection. Due to its chemical structure, it should be handled as a hazardous substance. Adherence to established protocols for chemical waste is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Hazard Profile Summary

The hazard information below is extrapolated from related pyrazole compounds. Treat this compound as possessing similar risks.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]H302 + H312 + H332
Skin Irritation Causes skin irritation.[1][3][4]H315
Eye Irritation Causes serious eye irritation.[1][3][4]H319
Respiratory Irritation May cause respiratory irritation.[1]H335

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service.[3][4][5]

Step 1: Waste Segregation

Proper segregation is the foundational step to prevent unintended chemical reactions and ensure compliant disposal.[5]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.

    • All contaminated disposable materials, such as weighing paper, pipette tips, gloves, and tubes, must be placed in a designated solid chemical waste container.[5]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5]

    • Do not mix with other incompatible waste streams.

    • Under no circumstances should this chemical or its solutions be disposed of down the drain.[1][5][6]

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations if in a solution.

  • The date when waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

Step 3: Storage

Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[1] Segregate the containers from incompatible materials.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide a detailed inventory of the waste. Follow their specific instructions for packaging and preparing the waste for transport.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices and information from Safety Data Sheets for analogous compounds. No experimental protocols for the disposal of this compound were found. The primary protocol is to treat it as hazardous chemical waste and transfer it to a certified disposal facility.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in Ventilated Area (Fume Hood) PPE->Ventilation SolidWaste Solid Waste (Unused chemical, contaminated labware) LiquidWaste Liquid Waste (Solutions containing the chemical) SolidContainer Seal in Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Seal in Labeled Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Hazardous Waste Area SolidContainer->Storage LiquidContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Professional Disposal EHS->Disposal

References

Personal protective equipment for handling 3,5-diamino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,5-diamino-1H-pyrazole-4-carbonitrile (CAS: 6844-58-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe research environment. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following recommendations are based on data from structurally similar pyrazole compounds and general best practices for handling chemical reagents. A comprehensive risk assessment should be conducted before commencing any work.

Hazard Identification

Based on data for analogous compounds, this compound should be handled as a hazardous substance with the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Activity Hand Protection Eye Protection Skin and Body Protection Respiratory Protection
Low-Hazard Activities (e.g., handling sealed containers)Single pair of nitrile glovesSafety glasses with side shieldsStandard laboratory coatNot generally required
Moderate-Hazard Activities (e.g., weighing, preparing solutions)Double-gloving (nitrile)Chemical splash gogglesPermeation-resistant laboratory coatWork in a certified chemical fume hood. If not available, a NIOSH-approved N95 respirator or higher is required.
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)Double-gloving (nitrile or other resistant material)Chemical splash goggles and a face shieldDisposable, solid-front lab coat or gownA NIOSH-approved supplied-air respirator or a self-contained breathing apparatus (SCBA) is recommended.

Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to ensure safety and prevent contamination when handling this compound.

1. Preparation:

  • Don the appropriate PPE as outlined in the table above.
  • Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound.
  • Have an eyewash station and safety shower readily accessible.[1]

2. Weighing the Solid Compound:

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.
  • Use anti-static weighing paper or a tared container to minimize electrostatic discharge.
  • Handle the container of the compound with care to avoid generating dust.

3. Preparing Solutions:

  • Conduct all solution preparations within a certified chemical fume hood.
  • Slowly add the solvent to the solid compound to prevent splashing.
  • If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.
  • Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol).
  • Dispose of all contaminated waste as outlined in the disposal plan below.
  • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and then eye protection.
  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Classification: All materials contaminated with this compound should be treated as hazardous chemical waste.

  • Contaminated Solid Waste:

    • This includes items such as used gloves, weigh boats, and paper towels.

    • Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a separate, leak-proof, and chemically compatible hazardous waste container.

    • Do not pour any waste down the drain.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times.

    • Collect the rinsate as hazardous liquid waste.

    • Dispose of the decontaminated containers according to institutional guidelines.

  • Waste Disposal:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

    • In the absence of specific institutional guidelines, the recommended disposal method is incineration in a licensed chemical incinerator.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Eyewash/Shower prep_hood->prep_safety handle_weigh Weigh Solid in Fume Hood prep_safety->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution post_decon Decontaminate Surfaces handle_solution->post_decon post_ppe Remove PPE Correctly post_decon->post_ppe disp_solid Collect Contaminated Solids post_decon->disp_solid post_wash Wash Hands Thoroughly post_ppe->post_wash disp_pickup Arrange for Hazardous Waste Pickup disp_solid->disp_pickup disp_liquid Collect Liquid Waste disp_liquid->disp_pickup disp_container Decontaminate Empty Containers disp_container->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.